Penciclovir Sodium
Description
Structure
2D Structure
3D Structure of Parent
Propriétés
Numéro CAS |
97845-62-0 |
|---|---|
Formule moléculaire |
C10H14N5NaO3 |
Poids moléculaire |
275.24 g/mol |
Nom IUPAC |
sodium 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purin-1-id-6-one |
InChI |
InChI=1S/C10H15N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-6,16-17H,1-4H2,(H3,11,13,14,18);/q;+1/p-1 |
Clé InChI |
NMQFQBOIHUIALG-UHFFFAOYSA-M |
SMILES canonique |
C1=NC2=C(N1CCC(CO)CO)N=C([N-]C2=O)N.[Na+] |
Numéros CAS associés |
39809-25-1 (Parent) |
Synonymes |
sodium (S)-4-(2-amino-6-oxo-3H-purin-9(6H)-yl)-2-(hydroxymethyl)butan-1-olate |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Penciclovir Sodium Against Herpes Simplex Virus: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penciclovir, a synthetic acyclic guanine derivative, is a potent antiviral agent against Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2).[1][2] Its efficacy stems from a highly selective mechanism of action that targets viral replication within infected cells, minimizing impact on uninfected host cells.[3][4] This technical guide provides a detailed exploration of the molecular interactions and biochemical pathways that underpin Penciclovir's anti-HSV activity. It includes a summary of key quantitative data, detailed experimental protocols for assessing antiviral efficacy, and visual representations of the critical pathways and workflows.
Introduction
Herpes Simplex Virus infections, manifesting as oral and genital lesions, are a significant global health concern.[5] Penciclovir is a crucial therapeutic agent in the management of these infections.[5] Structurally similar to the natural nucleoside guanine, Penciclovir acts as a nucleoside analogue, interfering with viral DNA synthesis.[3] Its clinical effectiveness is notably influenced by its prolonged intracellular presence in its active form compared to other antivirals like acyclovir.[1][6] This document will dissect the intricate mechanism of Penciclovir, from its initial activation to the termination of viral DNA replication.
The Molecular Pathway of Penciclovir Activation and Action
The antiviral activity of Penciclovir is not inherent to the molecule itself but is dependent on its conversion to an active triphosphate form within HSV-infected cells.[4][7] This activation process is a key determinant of its selectivity and potency.
Selective Phosphorylation in Infected Cells
Penciclovir readily enters both infected and uninfected host cells.[8] However, the critical first step in its activation, the monophosphorylation, is catalyzed with high efficiency by the virus-encoded enzyme, thymidine kinase (TK).[2][3][9][5][10][11][12] Host cellular kinases phosphorylate Penciclovir to a much lesser extent, leading to significantly higher concentrations of the activated drug in infected cells.[4]
Following the initial phosphorylation, cellular kinases further convert Penciclovir monophosphate to its diphosphate and subsequently to the active Penciclovir triphosphate.[1][2][3][4][9][5]
Inhibition of HSV DNA Polymerase
The active Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, a critical enzyme for the replication of the viral genome.[1][2][3][10] It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA strand.[1][2][10][13]
While Penciclovir triphosphate is incorporated into the viral DNA, it is not an obligate chain terminator in the same way as acyclovir triphosphate.[10][13][14] However, its presence in the DNA chain significantly retards the rate of subsequent nucleotide incorporation, effectively halting viral DNA synthesis and replication.[3][10]
Prolonged Intracellular Half-Life
A key differentiator between Penciclovir and acyclovir is the significantly longer intracellular half-life of Penciclovir triphosphate.[1][11] In HSV-infected cells, Penciclovir triphosphate can be retained for 10-20 hours, compared to 0.7-1 hour for acyclovir triphosphate.[1][6] This prolonged presence of the active drug allows for sustained inhibition of viral replication, even with less frequent dosing.[8]
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of Penciclovir has been quantified through various in vitro assays. The following tables summarize key data comparing Penciclovir and Acyclovir.
Table 1: Inhibition of HSV DNA Polymerase
| Compound | Virus Type | Ki (μM) | Cellular DNA Polymerase α Ki (μM) | Reference |
| Penciclovir-triphosphate | HSV-1 | 8.5 | 175 | [13][14] |
| Penciclovir-triphosphate | HSV-2 | 5.8 | 175 | [13][14] |
| Acyclovir-triphosphate | HSV-1 & HSV-2 | 0.07 | 3.8 | [13][14] |
Table 2: In Vitro Antiviral Efficacy (50% Effective Concentration, EC50)
| Assay | Virus Strain | Penciclovir (mg/L) | Acyclovir (mg/L) | Reference |
| Plaque Reduction Assay | HSV-1 SC16 | 0.8 | 0.6 | [15] |
| Viral Antigen Inhibition Assay | HSV-1 SC16 | 0.6 | 0.7 | [15] |
| 24h Viral DNA Inhibition Assay | HSV-1 SC16 | 0.01 | 0.06 | [15] |
Table 3: 50% Infective Doses (ID50) for Clinical Isolates
| Virus Type | Penciclovir (μg/mL) | Acyclovir (μg/mL) | Reference |
| HSV-1 | 0.5 - 0.8 | Not Specified | [16] |
| HSV-2 | 1.3 - 2.2 | Not Specified | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-HSV activity of Penciclovir.
Plaque Reduction Assay
This assay is the gold standard for determining the susceptibility of HSV isolates to antiviral drugs.[9][5]
Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques by 50% (EC50).
Methodology:
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., MRC-5, Vero) are prepared in multi-well plates.[17][18]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of HSV, typically 100 plaque-forming units (PFU) per well.
-
Drug Application: The virus inoculum is removed, and the cells are overlaid with a medium (often containing carboxymethylcellulose or methylcellulose to localize viral spread) containing serial dilutions of the test compound (Penciclovir) and a control (Acyclovir).[18]
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (typically 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The EC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).
Virus Yield Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.
Objective: To quantify the reduction in the yield of infectious virus in the presence of an antiviral agent.
Methodology:
-
Cell Culture and Infection: Confluent cell monolayers are infected with HSV at a specific multiplicity of infection (MOI).[17]
-
Drug Treatment: After a viral adsorption period, the inoculum is removed, and the cells are incubated with a medium containing various concentrations of the test compound.
-
Incubation: The infected cells are incubated for a defined period (e.g., 24 or 72 hours) to allow for viral replication.[15][17]
-
Virus Harvest: The cells and supernatant are harvested, and the cells are lysed (e.g., by freeze-thawing) to release intracellular virus.
-
Virus Titration: The total amount of infectious virus in the harvest is quantified by plaque assay on fresh cell monolayers.
-
Data Analysis: The reduction in virus yield at each drug concentration is calculated relative to the untreated virus control. The 99% effective concentration (EC99) is often determined.[15]
DNA Polymerase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the activated drug on the viral DNA polymerase.
Objective: To determine the inhibition constant (Ki) of Penciclovir triphosphate for HSV DNA polymerase.
Methodology:
-
Enzyme and Substrate Preparation: Partially purified HSV DNA polymerase is used.[19] A reaction mixture is prepared containing a template-primer (e.g., activated calf thymus DNA), radiolabeled dNTPs, and varying concentrations of the natural substrate (dGTP) and the inhibitor (Penciclovir triphosphate).
-
Enzyme Reaction: The DNA polymerase is added to initiate the reaction, and the mixture is incubated at an optimal temperature for a specific time.
-
Quantification of DNA Synthesis: The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is measured, typically by acid precipitation followed by scintillation counting.
-
Data Analysis: The Ki value is determined using kinetic analysis, such as a Dixon plot, which illustrates the competitive nature of the inhibition.[13]
Mechanisms of Resistance
Resistance to Penciclovir in HSV can arise from mutations in two primary viral genes:
-
Thymidine Kinase (TK) Gene: This is the most common mechanism of resistance.[1][12] Mutations can lead to a deficient or altered TK enzyme that is unable to efficiently phosphorylate Penciclovir, thus preventing its activation.[9][5] HSV strains with deficient TK are often cross-resistant to acyclovir.[1][7]
-
DNA Polymerase Gene: Less frequently, mutations in the DNA polymerase gene can alter the enzyme's structure, reducing its affinity for Penciclovir triphosphate.[1][9][5]
Conclusion
The mechanism of action of Penciclovir against Herpes Simplex Virus is a paradigm of targeted antiviral therapy. Its efficacy is rooted in its selective activation by viral thymidine kinase and the subsequent potent and sustained inhibition of viral DNA polymerase by its triphosphate form. The prolonged intracellular half-life of the active metabolite provides a distinct therapeutic advantage. A thorough understanding of these molecular interactions and the experimental methodologies used to elucidate them is fundamental for the ongoing development of novel antiherpetic agents and for managing the emergence of drug resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. penciclovir [drugcentral.org]
- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 4. Penciclovir - Wikipedia [en.wikipedia.org]
- 5. journals.asm.org [journals.asm.org]
- 6. youtube.com [youtube.com]
- 7. drugs.com [drugs.com]
- 8. Herpesviruses 2000: Penciclovir [web.stanford.edu]
- 9. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of herpes simplex virus-induced DNA polymerase activity and viral DNA replication by 9-(2-hydroxyethoxymethyl)guanine and its triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Penciclovir Sodium: A Technical Guide to the Inhibition of Viral DNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penciclovir, a synthetic acyclic guanine nucleoside analogue, is a potent antiviral agent effective against several herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV). Its efficacy stems from its selective conversion to the active triphosphate form within virus-infected cells and its subsequent competitive inhibition of viral DNA polymerase, a critical enzyme for viral replication. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Penciclovir's antiviral activity, detailed experimental protocols for its evaluation, and a comprehensive summary of its quantitative inhibitory data.
Mechanism of Action: A Two-Step Targeted Approach
Penciclovir is administered as a prodrug, often as famciclovir for improved oral bioavailability, which is rapidly converted to penciclovir in the body. The antiviral activity of penciclovir is dependent on its phosphorylation to the active triphosphate form, a process that occurs preferentially in virus-infected cells.[1][2] This selectivity is a cornerstone of its favorable safety profile.
Selective Phosphorylation in Infected Cells
The activation of penciclovir is a two-step enzymatic process:
-
Viral Thymidine Kinase (TK) Mediated Monophosphorylation: In cells infected with herpesviruses, the viral TK efficiently phosphorylates penciclovir to penciclovir monophosphate.[2] This initial step is the rate-limiting factor and is significantly less efficient with cellular thymidine kinases, leading to a much higher concentration of the monophosphate in infected cells compared to uninfected cells.
-
Cellular Kinase Mediated Di- and Triphosphorylation: Cellular kinases then further phosphorylate penciclovir monophosphate to its diphosphate and subsequently to its active triphosphate form, penciclovir triphosphate (PCV-TP).[3]
This selective activation process is a key reason for penciclovir's low cytotoxicity in healthy cells.
Inhibition of Viral DNA Polymerase
The active metabolite, PCV-TP, acts as a competitive inhibitor of viral DNA polymerase, where it competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][4] The structural similarity between PCV-TP and dGTP allows it to bind to the active site of the viral enzyme, thereby impeding the process of viral DNA synthesis.
The Nuance of Chain Termination
While PCV-TP is incorporated into the growing viral DNA chain, it is important to note that it is not an obligate chain terminator in the same way as acyclovir triphosphate.[1][4] Acyclovir lacks a 3'-hydroxyl group, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide, thus causing immediate chain termination. Penciclovir, on the other hand, possesses a hydroxyl group that is structurally analogous to the 3'-hydroxyl of a natural deoxynucleoside. However, its incorporation can still significantly hinder or slow down the rate of DNA chain elongation, effectively disrupting viral replication.
Quantitative Data on Penciclovir's Inhibitory Activity
The potency of penciclovir and its active triphosphate form has been quantified through various in vitro assays. The following tables summarize key inhibitory parameters.
Table 1: Inhibition of Viral DNA Polymerases by Penciclovir Triphosphate (PCV-TP)
| Virus | Enzyme | Parameter | Value (µM) | Competitive with | Reference(s) |
| HSV-1 | DNA Polymerase | Ki | 8.5 | dGTP | [1][5] |
| HSV-2 | DNA Polymerase | Ki | 5.8 | dGTP | [1][5] |
| Hepatitis B Virus (HBV) | DNA Polymerase-RT (R-enantiomer of PCV-TP) | IC50 | 2.5 | - | [6] |
| Hepatitis B Virus (HBV) | DNA Polymerase-RT (S-enantiomer of PCV-TP) | IC50 | 11 | - | [6] |
| Hepatitis B Virus (HBV) | DNA Polymerase-RT (R-enantiomer of PCV-TP) | Ki (est.) | ~0.03 | dGTP | [6] |
| Hepatitis B Virus (HBV) | DNA Polymerase-RT (S-enantiomer of PCV-TP) | Ki (est.) | ~0.04 | dGTP | [6] |
| Human | DNA Polymerase α | Ki | 175 | - | [1][5] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; est.: estimated.
Table 2: Antiviral Activity of Penciclovir in Cell Culture
| Virus | Cell Line | Assay Type | Parameter | Value (mg/L) | Reference(s) |
| HSV-1 (SC16) | MRC-5 | Plaque Reduction | EC50 | 0.8 | [7] |
| HSV-1 (SC16) | MRC-5 | Viral Antigen Inhibition | EC50 | 0.6 | [7] |
| HSV-1 (SC16) | MRC-5 | 24h Viral DNA Inhibition | EC50 | 0.01 | [7] |
| HSV-1 (SC16) | MRC-5 | 24h Virus Yield Reduction | EC99 | 0.6 | [7] |
| HSV-1 (Clinical Isolates) | - | 50% Infective Dose | ID50 | 0.5 - 0.8 µg/ml | [8] |
| HSV-2 (Clinical Isolates) | - | 50% Infective Dose | ID50 | 1.3 - 2.2 µg/ml | [8] |
EC50: Half-maximal effective concentration; EC99: 99% effective concentration; ID50: 50% infective dose.
Table 3: Intracellular Half-life of Penciclovir Triphosphate (PCV-TP)
A distinguishing feature of penciclovir is the prolonged intracellular half-life of its active triphosphate form compared to that of acyclovir triphosphate. This contributes to its sustained antiviral effect.
| Virus | Cell Line | PCV-TP Half-life (hours) | Acyclovir-TP Half-life (hours) | Reference(s) |
| HSV-2 | MRC-5 | 20 | 1 | [1][4] |
| VZV | MRC-5 | 7 | Not Detected | [1][4] |
| HBV-transfected HepG2 | - | ~18 | - | [6] |
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of penciclovir.
Viral DNA Polymerase Inhibition Assay (Determination of Ki)
Objective: To determine the inhibition constant (Ki) of PCV-TP for viral DNA polymerase.
Principle: This assay measures the effect of different concentrations of the inhibitor (PCV-TP) on the rate of DNA synthesis catalyzed by purified viral DNA polymerase in the presence of varying concentrations of the natural substrate (dGTP). The data is then analyzed using Michaelis-Menten kinetics and a Dixon or Lineweaver-Burk plot to determine the Ki value and the mode of inhibition.
Methodology:
-
Enzyme and Substrates: Purified recombinant viral DNA polymerase is used. The reaction mixture contains a DNA template-primer (e.g., activated calf thymus DNA), a mixture of dATP, dCTP, dTTP, and radiolabeled dGTP (e.g., [³H]dGTP), and varying concentrations of dGTP.
-
Inhibitor: A range of concentrations of PCV-TP is added to the reaction mixtures.
-
Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Quantification: The reaction is stopped, and the amount of radiolabeled dGTP incorporated into the DNA is quantified by methods such as trichloroacetic acid (TCA) precipitation followed by scintillation counting.
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration for each inhibitor concentration. A Lineweaver-Burk or Dixon plot is then used to determine the Vmax, Km, and Ki values.
Plaque Reduction Assay (Determination of EC50)
Objective: To determine the concentration of penciclovir that inhibits virus-induced plaque formation by 50% (EC50).
Principle: This cell-based assay measures the ability of a compound to inhibit the cytopathic effect (plaque formation) of a virus in a cell monolayer.
Methodology:
-
Cell Culture: A monolayer of susceptible cells (e.g., MRC-5) is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units).
-
Drug Treatment: After a period of virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of penciclovir.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The percentage of plaque inhibition is calculated for each drug concentration relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Measurement of Intracellular Half-life of Penciclovir Triphosphate
Objective: To determine the stability and persistence of the active PCV-TP within infected cells.
Principle: Virus-infected cells are incubated with radiolabeled penciclovir for a period to allow for its conversion to PCV-TP. The external drug is then removed, and the intracellular concentration of PCV-TP is measured at various time points.
Methodology:
-
Cell Infection and Drug Treatment: Virus-infected cells (e.g., HSV-2-infected MRC-5 cells) are incubated with radiolabeled penciclovir (e.g., [³H]penciclovir) for a defined period.[5]
-
Drug Removal: The cells are thoroughly washed to remove any extracellular drug.
-
Time Course Sampling: At various time points after drug removal, the cells are harvested.
-
Extraction of Intracellular Metabolites: The intracellular metabolites are extracted from the cells (e.g., using perchloric acid or ethanol).
-
HPLC Analysis: The cell extracts are analyzed by high-performance liquid chromatography (HPLC) to separate penciclovir and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).
-
Quantification: The amount of radiolabeled PCV-TP at each time point is quantified using a radioactivity detector.
-
Half-life Calculation: The intracellular half-life of PCV-TP is calculated by plotting the concentration of PCV-TP against time and fitting the data to an exponential decay curve.
Conclusion
Penciclovir's efficacy as an antiviral agent is rooted in its highly selective activation within virus-infected cells and the potent inhibitory action of its triphosphate metabolite on viral DNA polymerase. Its competitive inhibition of dGTP incorporation and its remarkably long intracellular half-life contribute to its sustained antiviral activity. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, continues to underscore its importance in the management of herpesvirus infections and provides a valuable framework for the development of new antiviral therapies.
References
- 1. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 3. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Penciclovir Sodium: A Comprehensive Technical Guide to its Chemical Synthesis and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penciclovir is a potent guanosine analogue antiviral drug, highly effective against various herpesviruses, including Herpes Simplex Virus (HSV-1 and HSV-2) and Varicella-Zoster Virus (VZV).[1][2] Its clinical utility, however, is primarily in topical applications due to poor oral bioavailability.[3][4] This limitation spurred the development of derivatives, most notably the prodrug Famciclovir, which is readily converted to Penciclovir in vivo. This technical guide provides an in-depth exploration of the chemical synthesis of Penciclovir, its sodium salt, and key derivatives. It includes detailed experimental protocols, quantitative data from various synthetic strategies, and visualizations of synthetic and biological pathways to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.
Chemical Synthesis of Penciclovir
The synthesis of Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, involves the crucial step of regioselectively alkylating a guanine or a protected guanine precursor at the N-9 position with a suitable acyclic side chain.[3][5] A significant challenge in purine chemistry is controlling the alkylation to favor the N-9 isomer over the N-7 isomer.[3] Various strategies have been developed to optimize this selectivity and improve overall yield.
A common and effective approach starts with a protected purine, such as 2-amino-6-chloropurine, and couples it with a protected form of the acyclic side chain.[3][5][6] Subsequent hydrolysis or deprotection steps yield the final Penciclovir molecule.
General Synthetic Workflow
The synthesis can be broadly categorized into three main stages: preparation of the purine base, synthesis of the acyclic side chain, and their subsequent coupling and deprotection. An improved industrial synthesis utilizes N2-acetyl-7-benzylguanine and a cyclic side chain precursor, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, to achieve regioselective coupling at the N-9 position in good yield.[7] Another practical method involves the highly N-9 selective alkylation of 2-amino-6-chloropurine with a protected side-chain precursor, 2-(2-phenyl-1,3-dioxan-5-yl)ethanol, achieving a 94% yield for this key step.[5]
Caption: General Synthetic Workflow for Penciclovir.
Experimental Protocol: Synthesis of Penciclovir from a Chloropurine Intermediate
This protocol is a representative example based on the common synthetic route involving the hydrolysis of a protected intermediate.
Reaction: 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine to Penciclovir[8]
-
Reaction Setup: Weigh 978.40 g (2.75 mol) of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine (the intermediate).
-
Hydrolysis: Add the intermediate to 8.25 L of 2M hydrochloric acid. Heat the mixture to reflux and maintain for 3 hours.
-
Cooling & Neutralization: Cool the reaction mixture to room temperature. Add 14M sodium hydroxide solution to adjust the pH to 14.0.
-
Extraction: Wash the aqueous phase with ethyl acetate to remove impurities.
-
Precipitation: To the remaining aqueous phase, add 6M hydrochloric acid to adjust the pH to neutral. A large volume of white crystals will precipitate.
-
Isolation: Filter the precipitate, wash with water, and then dry under a vacuum to obtain Penciclovir.
Quantitative Data: Synthesis Yield
The efficiency of Penciclovir synthesis varies depending on the chosen route and specific reaction conditions. The table below summarizes reported yields for key transformations.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Hydrolysis | 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine | Penciclovir | 97.0% | [8] |
| N-9 Alkylation | 2-amino-6-chloropurine & 2-(2-phenyl-1,3-dioxan-5-yl)ethanol | N-9 Alkylated Purine | 94% | [5] |
| Esterification | 6-deoxypenciclovir & N-Cbz-amino acids | Mono-O-ester derivatives | 47-55% | [9] |
| Esterification | 6-deoxypenciclovir & N-Cbz-amino acids | Di-O-ester derivatives | 20-29% | [9] |
This compound
Penciclovir itself has low water solubility (1.7 mg/mL at 20°C).[3] To overcome this for specific formulations and research applications, the highly water-soluble sodium salt is prepared.[3]
-
Properties: this compound (BRL-39123A) is a stable, crystalline monohydrate.[3] Its solubility in water at 20°C is greater than 200 mg/mL.[3]
-
Preparation: The sodium salt is typically prepared by treating Penciclovir with an equimolar amount of sodium hydroxide or sodium methoxide in a suitable solvent, followed by precipitation or lyophilization.
Synthesis of Penciclovir Derivatives
The development of Penciclovir derivatives has been crucial for improving its pharmacokinetic properties, particularly oral bioavailability.
Famciclovir: The Oral Prodrug
Famciclovir is the diacetyl ester prodrug of Penciclovir.[10] After oral administration, it is rapidly absorbed and undergoes enzymatic hydrolysis in the intestine and liver to form Penciclovir.[11]
A common synthetic route to Famciclovir involves the reaction of 2-amino-6-chloropurine with triethyl 3-bromopropane-1,1,1-tricarboxylate.[10][12] This is followed by a series of steps including decarboxylation, reduction, and esterification to yield the final product.[10]
Caption: Synthetic Pathway for Famciclovir.
Acyclic Nucleoside Phosphonates (ANPs)
Acyclic Nucleoside Phosphonates are analogues where the phosphate ester linkage is replaced by a more stable phosphonomethyl ether moiety.[13] This modification bypasses the need for the initial, often rate-limiting, viral kinase-dependent phosphorylation step required for the activation of nucleoside analogues like Penciclovir.[13][14] This gives them activity against viruses that lack a specific thymidine kinase.[13] The synthesis of these derivatives typically involves coupling a purine or pyrimidine base with a pre-synthesized phosphonate side chain under conditions such as a Mitsunobu reaction.[15][16]
Other Ester Prodrugs
To further explore and optimize oral bioavailability, various other ester derivatives of Penciclovir and its analogues (like 6-deoxypenciclovir) have been synthesized.[9] For instance, amino acid esters of 6-deoxypenciclovir were synthesized using conventional DCC/DMAP coupling methods, yielding both mono- and di-O-ester derivatives.[9] Of these, the O-L-valinate and O-L-isoleucinate esters showed significantly enhanced oral bioavailability of Penciclovir in animal models.[9]
Mechanism of Action: Viral DNA Polymerase Inhibition
Penciclovir is a selective antiviral agent that requires activation within virus-infected cells.[1][3] Its mechanism of action ensures that it has a minimal effect on uninfected host cells.[1][17]
-
Selective Phosphorylation: In a cell infected with a herpesvirus, viral thymidine kinase (TK) recognizes Penciclovir and catalyzes its phosphorylation to Penciclovir monophosphate.[1][17][18] This initial step is the rate-limiting and selectivity-determining step, as cellular kinases phosphorylate the parent drug much less efficiently.[1][3]
-
Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form to the active Penciclovir triphosphate.[1][3][18]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[17][18] This inhibits the synthesis of viral DNA, thereby halting viral replication.[4][18]
A key advantage of Penciclovir is the long intracellular half-life of its active triphosphate form (10-20 hours in HSV-infected cells), which is significantly longer than that of acyclovir triphosphate (0.7-1 hour).[1][18] This prolonged intracellular presence likely contributes to its potent antiviral effect.[19]
Caption: Mechanism of Action of Penciclovir.
Conclusion
The chemical synthesis of Penciclovir and its derivatives represents a significant area of research in medicinal chemistry, driven by the need for effective antiviral therapies. While the synthesis of the parent molecule is well-established, ongoing innovations focus on improving yield, regioselectivity, and developing novel prodrugs with enhanced pharmacokinetic profiles. The development of Famciclovir stands as a landmark success in prodrug strategy, effectively converting a topically limited drug into a systemically available agent. The continued exploration of derivatives like acyclic nucleoside phosphonates and alternative esters holds promise for creating next-generation antivirals with broader spectrums of activity and improved therapeutic indices. This guide provides a foundational resource for professionals engaged in the synthesis, modification, and development of this important class of antiviral compounds.
References
- 1. Penciclovir - Wikipedia [en.wikipedia.org]
- 2. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. This compound | guanosine analog | HSV | antiviral drug | CAS# 97845-62-0 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved industrial syntheses of penciclovir and famciclovir using N2-acetyl-7-benzylguanine and a cyclic side chain precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penciclovir synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. issplc.com [issplc.com]
- 11. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Overview of Biologically Active Nucleoside Phosphonates [frontiersin.org]
- 15. Synthesis and antiviral activities of fluorinated acyclic nucleoside phosphonates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. journals.asm.org [journals.asm.org]
In Vitro Cytotoxicity of Penciclovir Sodium: A Technical Guide
Executive Summary: This technical guide provides an in-depth overview of the core in vitro cytotoxicity assays relevant to the evaluation of Penciclovir Sodium. Penciclovir, a synthetic guanosine analogue, is a potent antiviral agent characterized by its high selectivity and low toxicity to uninfected host cells.[1][2] This document details the fundamental mechanism of action that confers this selectivity. It further provides comprehensive experimental protocols for key cytotoxicity assays, including MTT, Lactate Dehydrogenase (LDH), and apoptosis detection methods. Quantitative data from published studies are summarized in tabular format for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying principles and procedures for researchers, scientists, and drug development professionals.
Introduction to this compound
Penciclovir is an antiviral medication used in the treatment of infections caused by herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and varicella-zoster virus (VZV).[2][3] As a nucleoside analogue, it exhibits a favorable safety profile with negligible cytotoxicity to healthy, uninfected cells.[1][4] The evaluation of potential cytotoxicity is a critical step in the preclinical development of any therapeutic agent. In vitro cytotoxicity assays serve as foundational tools to assess a compound's effect on cellular viability, proliferation, and membrane integrity, thereby providing essential data on its safety and therapeutic index.
Mechanism of Action: The Basis for Selective Toxicity
The low cytotoxicity of Penciclovir stems from its selective mechanism of action, which is contingent on the presence of viral enzymes.[1][3]
-
Selective Phosphorylation: Penciclovir is inactive in its initial form.[1] In a virally infected cell, a virus-specific enzyme, thymidine kinase (TK), phosphorylates Penciclovir into Penciclovir-monophosphate.[3][5] This initial phosphorylation is the rate-limiting step and occurs significantly less rapidly by cellular thymidine kinases, leading to a much higher concentration of the active form in infected cells compared to uninfected ones.[1][4]
-
Conversion to Active Triphosphate: Cellular kinases subsequently convert the monophosphate form into the active Penciclovir-triphosphate.[3][5]
-
Inhibition of Viral DNA Polymerase: Penciclovir-triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5][6] This binding is much more affine for viral DNA polymerase than for human DNA polymerases.[1][4] Incorporation of Penciclovir-triphosphate into the growing viral DNA chain effectively halts its elongation and, consequently, viral replication.[3]
-
High Intracellular Half-Life: The active triphosphate form of Penciclovir persists within infected cells for a prolonged period, with reported half-lives of 10-20 hours in HSV-infected cells, compared to approximately 1 hour for the active form of acyclovir.[5][6]
This multi-step, virus-dependent activation ensures that the cytotoxic potential of the drug is primarily unleashed only within infected cells, sparing healthy host cells.[5]
Figure 1. Mechanism of selective activation and action of Penciclovir in a virus-infected cell.
Core In Vitro Cytotoxicity Assays
To evaluate the potential cytotoxic effects of this compound, a panel of standardized in vitro assays is employed. These assays measure different cellular parameters, providing a comprehensive profile of the drug's impact on cell health.
MTT Assay (Cell Viability)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7][8] Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product.[7][8] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[7]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various drug concentrations (and a vehicle control).
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of approximately 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or SDS solution) to each well to dissolve the purple formazan crystals.[7][8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm may be used to reduce background noise.[8]
Figure 2. Standard experimental workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[10][11] LDH is a stable enzyme present in all cells; its release into the supernatant is an indicator of compromised cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[11][12] The assay is based on a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn reduces NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified.[11]
-
Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3). Include appropriate controls: untreated cells (low control), cells treated with a lysis buffer (high control), and medium-only (background).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 10 minutes) to pellet the cells.
-
Sample Transfer: Carefully transfer a portion of the cell-free supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and dye). Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution (if required by the kit) to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] x 100
Figure 3. Standard experimental workflow for the LDH cytotoxicity assay.
Apoptosis Assays
Apoptosis, or programmed cell death, is a distinct process from necrosis.[13] Studies have shown that Penciclovir can induce apoptosis in HSV thymidine kinase-transformed cells.[14] Several assays can distinguish between viable, apoptotic, and necrotic cells.
-
Annexin V & Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells with compromised membrane integrity, where it intercalates with DNA.[15][16] Dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Annexin V-negative and PI-positive.
-
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well plates).
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin or EDTA. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 or FL3 channel.
Figure 4. Experimental workflow for apoptosis detection using Annexin V and Propidium Iodide staining.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro activity and selectivity of Penciclovir. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[17]
Table 1: In Vitro IC50 Values of Penciclovir (PCV) and Acyclovir (ACV) against Herpes Simplex Virus (HSV) in Different Cell Lines
| Cell Line | Virus Strain | PCV IC50 (µg/mL) | ACV IC50 (µg/mL) |
| Vero | HSV-1 SC16 | 1.05 ± 0.17 | 0.13 ± 0.02 |
| HSV-2 333 | 3.51 ± 0.65 | 0.50 ± 0.16 | |
| A549 | HSV-1 SC16 | 0.23 ± 0.06 | 0.21 ± 0.07 |
| HSV-2 333 | 0.22 ± 0.05 | 0.26 ± 0.07 | |
| Hs68 | HSV-1 SC16 | 0.35 ± 0.06 | 0.28 ± 0.04 |
| HSV-2 333 | 0.33 ± 0.09 | 0.26 ± 0.03 | |
| WI-38 VA-13 | HSV-1 SC16 | 0.10 ± 0.01 | 0.39 ± 0.06 |
| HSV-2 333 | 0.08 ± 0.01 | 0.44 ± 0.06 | |
| MRC-5 | HSV-1 SC16 | 0.39 ± 0.09 | 0.20 ± 0.03 |
| HSV-2 333 | 0.54 ± 0.10 | 0.26 ± 0.04 | |
| HEL 299 | HSV-1 SC16 | 0.18 ± 0.04 | 0.09 ± 0.01 |
| HSV-2 333 | 0.35 ± 0.06 | 0.09 ± 0.01 | |
| SCC-25 | HSV-1 SC16 | 0.20 ± 0.04 | 0.19 ± 0.04 |
| HSV-2 333 | 0.21 ± 0.03 | 0.23 ± 0.03 |
Data adapted from a plaque reduction assay study. Values are mean ± standard deviation.[18]
Table 2: Comparative Inhibition Constants (Ki) and Intracellular Half-Life
| Parameter | Penciclovir-Triphosphate | Acyclovir-Triphosphate |
| Ki for HSV-1 DNA Polymerase | 8.5 µM | 0.07 µM |
| Ki for HSV-2 DNA Polymerase | 5.8 µM | 0.07 µM |
| Ki for Cellular DNA Polymerase α | 175 µM | 3.8 µM |
| Intracellular Half-Life (HSV-2 infected cells) | 20 hours | 1 hour |
Data sourced from a study on the mode of antiviral action in MRC-5 cells.[6]
Conclusion
The in vitro evaluation of this compound demonstrates its high selectivity and low intrinsic cytotoxicity, which is directly attributable to its virus-specific activation mechanism. A comprehensive assessment using a combination of assays, such as MTT for metabolic viability, LDH for membrane integrity, and Annexin V/PI staining for apoptosis, provides a robust understanding of the compound's cellular effects. The quantitative data consistently show that while Penciclovir is a potent inhibitor of viral replication, its impact on uninfected cells is minimal, underscoring its favorable safety profile for therapeutic use. This guide provides the foundational protocols and conceptual framework for the continued investigation and quality control of this compound in a drug development and research setting.
References
- 1. Penciclovir - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Ganciclovir and penciclovir, but not acyclovir, induce apoptosis in herpes simplex virus thymidine kinase-transformed baby hamster kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 16. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 18. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Basic properties of Penciclovir Sodium for researchers
For Immediate Release
This document provides an in-depth technical overview of the core properties of Penciclovir Sodium, an antiviral agent. It is intended for researchers, scientists, and drug development professionals, offering detailed data on its chemical and physical characteristics, mechanism of action, and pharmacokinetic profile. This guide also includes methodologies for key experimental assays and visual representations of its mode of action and experimental workflows.
Core Properties of Penciclovir and this compound
Penciclovir is a synthetic acyclic guanine derivative that acts as a potent antiviral agent against various herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] It is the active metabolite of the oral prodrug famciclovir.[1][3] Due to its poor oral absorption, penciclovir itself is primarily used as a topical treatment.[4][5] The sodium salt form of penciclovir is also utilized, particularly in research and intravenous formulations, offering different solubility characteristics.[3][4][6]
Chemical and Physical Data
A summary of the key chemical and physical properties of Penciclovir and its sodium salt is presented below.
| Property | Penciclovir | This compound |
| Molecular Formula | C₁₀H₁₅N₅O₃[2][4] | C₁₀H₁₄N₅NaO₃[7] |
| Molecular Weight | 253.26 g/mol [4][6] | 275.24 g/mol [7] |
| Appearance | White to pale yellow solid[4][8] | - |
| Melting Point | 275-277 °C (with decomposition)[3][4][8][9] | - |
| Solubility in Water (20°C) | 1.7 mg/mL (at pH 7)[4][6] | >200 mg/mL[3][4][6] |
| Other Solubilities (20°C) | 0.2 mg/mL in methanol, 1.3 mg/mL in propylene glycol[4][10] | ≥41.67 mg/mL in DMSO[11][12] |
| pKa | 3.2 and 9.8[8] | - |
| LogP (n-octanol/water at pH 7.5) | -1.62[4][10] | - |
Pharmacokinetic Profile
The pharmacokinetic parameters of Penciclovir are crucial for understanding its absorption, distribution, metabolism, and excretion.
| Parameter | Value |
| Bioavailability (Topical) | Negligible systemic absorption after topical application.[1][2] |
| Protein Binding | <20%[1][13] |
| Metabolism | In infected cells, it is converted to penciclovir triphosphate.[1][2] Systemically available penciclovir undergoes minimal metabolism.[8] |
| Elimination Half-life | Approximately 2 hours in plasma following intravenous administration.[1][8][14] |
| Intracellular Half-life (Penciclovir Triphosphate) | 10 hours in HSV-1 infected cells and 20 hours in HSV-2 infected cells.[1][15] |
| Excretion | Primarily renal, with approximately 70% of an intravenous dose excreted unchanged in the urine.[14] |
| Volume of Distribution | Approximately 1.5 L/kg.[14] |
Mechanism of Action
Penciclovir is a nucleoside analogue that selectively targets viral replication.[5] Its mechanism of action is a multi-step process that occurs within virus-infected cells.
-
Selective Phosphorylation : Penciclovir is initially inactive.[13] In cells infected with a herpes virus, the viral enzyme thymidine kinase (TK) phosphorylates penciclovir to form penciclovir monophosphate.[1][5] This is the rate-limiting step and occurs much more efficiently by viral TK than by cellular kinases, leading to a high concentration of the monophosphate form in infected cells.[4][13]
-
Conversion to Triphosphate : Cellular kinases then further phosphorylate penciclovir monophosphate to the active form, penciclovir triphosphate.[1][13]
-
Inhibition of Viral DNA Polymerase : Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[1][5]
-
Chain Termination : Incorporation of penciclovir triphosphate into the growing viral DNA chain results in the termination of DNA synthesis, thus halting viral replication.[5]
The high affinity for viral thymidine kinase and the stability of penciclovir triphosphate within infected cells contribute to its potent antiviral activity.[1][13]
Caption: Mechanism of action of Penciclovir in a herpesvirus-infected cell.
Experimental Protocols
The antiviral activity of this compound is typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the ability of an antiviral compound to inhibit the lytic cycle of a virus.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero cells) in 6- or 12-well plates and grow to confluence.[15]
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 50 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral adsorption.[2][15]
-
Compound Treatment: Prepare serial dilutions of this compound. After the adsorption period, remove the virus inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing methylcellulose or carboxymethylcellulose) containing the different concentrations of the compound.[2][10]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).[10]
-
Plaque Visualization and Counting: Fix the cells (e.g., with methanol) and stain with a dye such as crystal violet to visualize the plaques.[10] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ value is determined by regression analysis.[12]
Virus Yield Reduction Assay
This assay measures the effect of an antiviral compound on the production of new infectious virus particles.
Objective: To quantify the reduction in the titer of progeny virus produced in the presence of this compound.
Methodology:
-
Cell Culture and Infection: Grow host cells to confluence in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).[11][16]
-
Compound Addition: Add serial dilutions of this compound to the infected cell cultures.
-
Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-48 hours).[11]
-
Virus Harvest: After incubation, lyse the cells (e.g., by freeze-thawing) to release the progeny virus.[12]
-
Virus Titration: Determine the titer of the harvested virus from each treatment condition using a standard titration method, such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.[11]
-
Data Analysis: Compare the virus titers from the compound-treated cultures to the untreated control to determine the extent of inhibition.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method to screen for antiviral activity by observing the ability of a compound to protect cells from virus-induced damage.
Objective: To determine the concentration of this compound that inhibits the virus-induced cytopathic effect by 50%.
Methodology:
-
Cell Plating: Seed host cells in 96-well microplates.[13]
-
Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a standardized amount of virus.[3][13] Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C until CPE is fully developed in the virus control wells (typically 3-7 days).[13][17]
-
CPE Assessment: The CPE can be assessed visually by microscopy. For quantitative analysis, cell viability can be measured using a dye such as neutral red or crystal violet, or by using a cell viability assay (e.g., MTT assay).[1][13]
-
Data Analysis: The concentration of the compound that protects 50% of the cells from CPE is calculated.
Caption: General experimental workflow for in vitro antiviral activity testing.
Conclusion
This compound is a well-characterized antiviral compound with a selective mechanism of action against herpesviruses. Its favorable physicochemical and pharmacokinetic properties, particularly the high intracellular concentration and long half-life of its active triphosphate form, make it an effective therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other potential antiviral agents in a research setting.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 3. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. 2.5. Viral yield reduction assay, virus titrations, and inhibition of virus-mediated cytopathic effects [bio-protocol.org]
- 7. Screening Method for CRISPR/Cas9 Inhibition of a Human DNA Virus: Herpes Simplex Virus [en.bio-protocol.org]
- 8. ELVIRA HSV, a yield reduction assay for rapid herpes simplex virus susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pblassaysci.com [pblassaysci.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Plaquing of Herpes Simplex Viruses [jove.com]
- 16. Inhibition of Herpes Simplex Virus Replication by a 2-Amino Thiazole via Interactions with the Helicase Component of the UL5-UL8-UL52 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
The Discovery and Development of Penciclovir Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Penciclovir, a synthetic acyclic guanine nucleoside analogue, represents a significant milestone in the antiviral therapeutic landscape, particularly in the management of herpes simplex virus (HSV) infections. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of penciclovir and its sodium salt. It details the core scientific principles and experimental methodologies that underpinned its journey from a promising chemical entity to a clinically effective antiviral agent. Quantitative data from key studies are summarized, and detailed experimental protocols for pivotal assays are provided. Furthermore, this guide utilizes visualizations to illustrate complex biological pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of drug development.
Introduction: The Quest for Selective Antiviral Agents
The development of antiviral drugs has historically been challenged by the need for high selectivity, targeting viral replication processes without causing significant toxicity to host cells. The discovery of acyclovir in the 1970s marked a paradigm shift, demonstrating that viral enzymes could be exploited to achieve this selectivity.[1] This paved the way for the development of other nucleoside analogues, including penciclovir, which was designed to offer an improved therapeutic profile. Penciclovir, chemically known as 9-[4-hydroxy-3-(hydroxymethyl)butyl]guanine, exhibits potent and selective activity against several herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV).[1][2] Due to its poor oral bioavailability, the prodrug famciclovir was developed for systemic administration, which is efficiently converted to penciclovir in vivo.[1] For topical applications, penciclovir is formulated as a 1% cream. The sodium salt of penciclovir is also utilized in certain formulations to enhance solubility.[1]
Mechanism of Action: A Tale of Two Kinases
The selective antiviral activity of penciclovir is a result of its differential metabolism in infected versus uninfected cells. This process is initiated by a virally encoded enzyme, thymidine kinase (TK).[3][4]
Activation in Infected Cells:
-
Viral Thymidine Kinase Phosphorylation: In HSV-infected cells, the viral TK efficiently phosphorylates penciclovir to penciclovir monophosphate. This is the rate-limiting step and a key determinant of the drug's selectivity, as cellular TKs phosphorylate penciclovir much less efficiently.[1][3]
-
Cellular Kinase Conversion: Host cell kinases then further phosphorylate penciclovir monophosphate to the active triphosphate form, penciclovir triphosphate.[3][5]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[2][5] This inhibition effectively halts the replication of viral DNA.[5]
A significant advantage of penciclovir is the long intracellular half-life of its triphosphate form, which is approximately 10-20 hours in HSV-infected cells, compared to the much shorter half-life of acyclovir triphosphate.[5] This prolonged intracellular presence contributes to its sustained antiviral effect.
Mechanism of Action of Penciclovir.
Drug Discovery and Development Workflow
The development of penciclovir followed a structured pathway common in pharmaceutical research, beginning with initial discovery and culminating in clinical application.
Penciclovir Drug Development Workflow.
Quantitative Data Summary
The antiviral efficacy and safety of penciclovir have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Antiviral Activity of Penciclovir
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| HSV-1 | Human Foreskin Fibroblasts | Plaque Reduction | 2.0 (median) | [6] |
| HSV-2 | Human Foreskin Fibroblasts | Plaque Reduction | 2.6 (median) | [6] |
| HHV-6A | 37.9 | [7] | ||
| HHV-6B | 77.8 | [7] |
Table 2: Comparative In Vitro Activity of Penciclovir and Acyclovir against HSV-1 (Strain SC16) in MRC-5 Cells
| Assay Type | Penciclovir EC50 (mg/L) | Acyclovir EC50 (mg/L) | Reference |
| Plaque Reduction Assay | 0.8 | 0.6 | [8][9] |
| Viral Antigen Inhibition Assay | 0.6 | 0.7 | [8][9] |
| 24h Viral DNA Inhibition Assay | 0.01 | 0.06 | [8][9] |
Table 3: Pharmacokinetic Parameters of Penciclovir
| Administration Route | Species | T1/2 (hours) | Bioavailability | Reference |
| IV Infusion (10 mg/kg) | Cat | 1.9 ± 0.4 | N/A | [10] |
| Oral (Famciclovir 40 mg/kg) | Cat | 4.2 ± 0.6 | 12.5 ± 3.0% | [10] |
| Oral (Famciclovir 500 mg) | Human | ~2.3 | ~60% (as Famciclovir) | [11][12] |
| Topical (1% cream) | Human | Negligible systemic absorption | N/A | [12][13] |
Key Experimental Protocols
The characterization of penciclovir's antiviral properties relied on a suite of standardized in vitro and in vivo assays.
In Vitro Efficacy and Cytotoxicity Workflow
A common workflow to determine the in vitro efficacy and cytotoxicity of an antiviral compound like penciclovir involves parallel assays.
In Vitro Antiviral and Cytotoxicity Assay Workflow.
Viral Plaque Reduction Assay
This assay is the gold standard for determining the infectivity of a virus and the efficacy of antiviral compounds.
Objective: To quantify the reduction in infectious virus particles in the presence of an antiviral agent.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero or MRC-5 cells) in 6-well or 12-well plates to form a confluent monolayer.[2]
-
Virus Dilution: Prepare serial dilutions of a known titer of HSV.
-
Infection: Remove the cell culture medium and infect the cell monolayers with the virus dilutions. Allow for a 1-2 hour adsorption period at 37°C.
-
Drug Application: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or carboxymethylcellulose) containing various concentrations of penciclovir.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining: Fix the cells (e.g., with methanol) and stain with a dye such as crystal violet.[2] The viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques at each drug concentration.
-
EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of penciclovir that reduces the number of plaques by 50% compared to the untreated virus control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound.
Objective: To determine the concentration of penciclovir that is toxic to host cells.
Methodology:
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of penciclovir to the cells (without any virus) and incubate for a period equivalent to the antiviral assay (e.g., 2-4 days).[3]
-
MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of penciclovir that reduces cell viability by 50% compared to the untreated control cells.
Animal Models of HSV Infection
In vivo efficacy of penciclovir has been demonstrated in various animal models.
Objective: To evaluate the therapeutic efficacy of penciclovir in a living organism.
Common Models:
-
Mouse Model: Mice are commonly used and can be infected via various routes (intraperitoneal, flank, ear, or eye) to mimic different aspects of HSV infection.[11][14] Endpoints often include survival rates, reduction in viral shedding, and the extent of latent infection.[11]
-
Guinea Pig Model: Guinea pigs are considered the gold standard for studying genital herpes as the disease progression and recurrence patterns closely mimic human infection.
General Protocol (Cutaneous Mouse Model):
-
Animal Preparation: Use an appropriate strain of mice (e.g., BALB/c).
-
Infection: Anesthetize the mice and create a small abrasion on the flank or ear pinna. Apply a known titer of HSV-1 to the abraded area.
-
Treatment: Begin treatment with penciclovir (or its prodrug famciclovir) at a specified time post-infection. The drug can be administered topically, orally, or via injection.
-
Monitoring: Monitor the animals daily for the development of skin lesions, neurological symptoms, and mortality.
-
Viral Titer Determination: At various time points, tissues (e.g., skin, dorsal root ganglia) can be harvested to determine the viral load using plaque assays or PCR.
-
Efficacy Evaluation: Efficacy is assessed by comparing lesion scores, survival rates, and viral titers between the treated and placebo groups.
Formulation of Penciclovir Sodium
Penciclovir itself has low water solubility. The sodium salt form, this compound, offers improved solubility, which can be advantageous for certain formulations.[1] The commercially available topical cream (1%) is an oil-in-water emulsion.[13]
Table 4: Typical Components of a 1% Penciclovir Cream Formulation
| Component | Function | Reference |
| Penciclovir | Active Pharmaceutical Ingredient | [12] |
| Cetostearyl Alcohol | Emulsifier, Emollient | [13] |
| Mineral Oil | Emollient, Occlusive | [13] |
| Polyoxyl 20 Cetostearyl Ether | Emulsifier | [13] |
| Propylene Glycol | Solvent, Humectant | [13] |
| White Petrolatum | Emollient, Occlusive | [13] |
| Purified Water | Vehicle | [13] |
Conclusion
The discovery and development of penciclovir and its sodium salt exemplify a rational approach to antiviral drug design. By targeting a viral-specific enzyme for activation, penciclovir achieves a high degree of selectivity, minimizing host cell toxicity. Its favorable pharmacokinetic profile, particularly the long intracellular half-life of the active triphosphate moiety, contributes to its clinical efficacy. The rigorous application of in vitro and in vivo experimental models was crucial in elucidating its mechanism of action and establishing its therapeutic potential. This technical guide provides a comprehensive overview of the key scientific and methodological underpinnings of penciclovir's development, serving as a valuable resource for the next generation of antiviral research.
References
- 1. drugs.com [drugs.com]
- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [app.jove.com]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Penciclovir synthesis - chemicalbook [chemicalbook.com]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. Herpes simplex virus infection assay [bio-protocol.org]
- 8. Plaquing of Herpes Simplex Viruses [jove.com]
- 9. Herpes Simplex Virus Animal Model Customization Service - Ace Therapeutics [ace-parasitology.com]
- 10. globe-network.org [globe-network.org]
- 11. henryschein.com [henryschein.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Small Animal Models to Study Herpes Simplex Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Assay for Penciclovir Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a synthetic acyclic guanine derivative that exhibits potent antiviral activity against several herpesviruses, including Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2), and Varicella-Zoster Virus (VZV). It is a nucleoside analogue characterized by its low toxicity and high selectivity for virus-infected cells. While penciclovir itself has poor oral bioavailability and is often used in topical formulations, its prodrug, famciclovir, is well-absorbed orally and rapidly converted to penciclovir in the body. These characteristics make penciclovir a significant compound in the study and treatment of herpesvirus infections.
This document provides detailed protocols for determining the in vitro antiviral activity and cytotoxicity of Penciclovir Sodium using standard cell culture-based assays.
Mechanism of Action
Penciclovir is an inactive prodrug that requires phosphorylation to become its active triphosphate form.[1] This activation process is initiated by a viral-specific thymidine kinase (TK) within infected cells, which is the rate-limiting step.[2] Cellular kinases then further phosphorylate the molecule to penciclovir triphosphate. This active form competitively inhibits viral DNA polymerase, disrupting viral DNA synthesis and replication.[1][2]
The selectivity of penciclovir is attributed to two key factors: the preferential phosphorylation by viral TK over cellular TKs, leading to higher concentrations of the active form in infected cells, and the greater affinity of penciclovir triphosphate for viral DNA polymerase compared to host cell DNA polymerases.[2] A notable feature of penciclovir triphosphate is its prolonged intracellular half-life, which contributes to its sustained antiviral effect.[3]
Caption: Mechanism of action of Penciclovir in a herpesvirus-infected cell.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.
a. Materials and Reagents
-
Vero cells (or other susceptible cell line, e.g., MRC-5)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Acyclovir (positive control)
-
Dimethyl sulfoxide (DMSO, for compound dilution)
-
Methylcellulose (or other overlay medium)
-
Crystal Violet staining solution (1% w/v in 50% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
12-well or 24-well cell culture plates
b. Cell and Virus Preparation
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
The day before the assay, seed the cells into 12-well plates at a density of 4 x 10⁵ cells/well to form a confluent monolayer overnight.[4]
-
Prepare serial dilutions of the HSV stock in serum-free DMEM to achieve a concentration that will produce approximately 50-100 plaque-forming units (PFU) per well.
c. Assay Procedure
-
Prepare serial dilutions of this compound and Acyclovir in DMEM. The final concentrations should typically range from 0.01 µg/mL to 100 µg/mL.
-
When the Vero cell monolayers are confluent, aspirate the growth medium.
-
Infect the cells by adding 200 µL of the diluted virus suspension (targeting 50-100 PFU) to each well.
-
Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[4]
-
After incubation, remove the virus inoculum and wash the cell monolayers gently with PBS.
-
Add 1 mL of the overlay medium (DMEM with 2% FBS and 0.8% methylcellulose) containing the various concentrations of this compound or the control compounds to the respective wells.[4] Also, include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until distinct plaques are visible in the virus control wells.[4]
-
After the incubation period, aspirate the overlay medium.
-
Fix and stain the cell monolayers by adding 1% crystal violet solution to each well and incubating for 20-30 minutes at room temperature.[5]
-
Gently wash the plates with tap water to remove excess stain and allow them to air dry.[6]
-
Count the number of plaques in each well.
d. Data Analysis
-
Calculate the percentage of plaque inhibition for each drug concentration using the following formula: % Inhibition = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) x 100
-
Determine the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits plaque formation by 50%, by plotting the percentage of inhibition against the logarithm of the drug concentration and using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
a. Materials and Reagents
-
Vero cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a solubilization buffer (e.g., 1:1 mixture of isopropanol and DMSO)
-
96-well cell culture plates
-
Microplate reader
b. Assay Procedure
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Aspirate the old medium from the cells and add 100 µL of fresh medium and 100 µL of the 2x drug dilutions to the appropriate wells. Include "cell control" wells with medium only.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 72 hours).
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[7]
-
Aspirate the medium containing MTT and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
c. Data Analysis
-
Calculate the percentage of cell viability for each drug concentration using the formula: % Viability = (Absorbance of treated well / Absorbance of cell control) x 100
-
Determine the 50% cytotoxic concentration (CC₅₀), the concentration of the drug that reduces cell viability by 50%, by plotting the percentage of viability against the logarithm of the drug concentration and using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile for the antiviral compound.
Caption: Experimental workflow for determining the antiviral efficacy and cytotoxicity of Penciclovir.
Data Presentation
The following table summarizes representative data for Penciclovir's in vitro activity against HSV-1 and HSV-2 compared to Acyclovir. Values can vary depending on the specific viral strain and cell line used.
| Compound | Virus | Assay Type | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) |
| Penciclovir | HSV-1 | Plaque Reduction | MRC-5 | 0.8[9] | >100 | >125 |
| HSV-2 | Plaque Reduction | Vero | 1.3 - 2.2[3] | >100 | >45-77 | |
| Acyclovir | HSV-1 | Plaque Reduction | MRC-5 | 0.6[9] | 617[10] | ~1028 |
| HSV-2 | Plaque Reduction | Vero | Not Specified | 617[10] | Not Applicable |
Note: CC₅₀ values can be highly cell-line dependent. The provided CC₅₀ for Acyclovir was determined in Vero cells.[10] A high CC₅₀ is generally reported for Penciclovir, indicating low cytotoxicity.
Conclusion
The protocols outlined provide a robust framework for evaluating the in vitro antiviral efficacy and selectivity of this compound. The Plaque Reduction Assay is a reliable method for determining the EC₅₀ against herpesviruses, while the MTT assay is essential for assessing cytotoxicity and calculating the Selectivity Index. These assays are fundamental tools for the preclinical assessment of antiviral compounds and for understanding their mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 5. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plaquing of Herpes Simplex Viruses [jove.com]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Penciclovir Sodium in Animal Models of Herpes Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penciclovir is a synthetic acyclic guanine analogue with potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2] It is the active metabolite of the oral prodrug famciclovir.[3][4] Due to its selective inhibition of viral DNA synthesis and a prolonged intracellular half-life, penciclovir is a key compound in herpesvirus research and therapy.[5][6] Animal models are indispensable for the preclinical evaluation of antiviral agents, providing critical data on efficacy, pharmacokinetics, and safety.[7][8] This document provides detailed application notes and protocols for the use of penciclovir in various animal models of herpes infection.
Mechanism of Action
Penciclovir is an inactive prodrug that requires activation within virus-infected cells.[9] The process is initiated by the viral thymidine kinase (TK), which phosphorylates penciclovir into penciclovir monophosphate.[10] This step is rate-limiting and ensures the drug's selectivity, as viral TK is significantly more efficient at this conversion than cellular kinases.[9] Subsequently, cellular kinases further phosphorylate the monophosphate form into the active penciclovir triphosphate.[3][10] Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[5][10] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis, thereby halting viral replication.[3][10] The prolonged intracellular half-life of penciclovir triphosphate (10-20 hours in HSV-infected cells) compared to that of acyclovir triphosphate (0.7-1 hour) is a key pharmacological advantage.[5][6]
Caption: Mechanism of Action of Penciclovir.
Efficacy in Animal Models of Herpes Simplex Virus (HSV)
Mice and guinea pigs are the most common small animal models for studying HSV infections.[7][11] Mice are often used for orofacial and systemic infections, while guinea pigs are considered the gold standard for genital herpes and recurrent disease studies, as they mimic the human condition more closely.[7]
Studies in mouse models demonstrate the dose-dependent protective effects of systemically administered penciclovir against both HSV-1 and HSV-2 infections.
Table 1: Efficacy of Subcutaneous Penciclovir in Mice Infected with HSV-1 or HSV-2 [12]
| Virus Type | Penciclovir Dose (mg·kg⁻¹·d⁻¹) | Survival Rate (%) | Mean Survival Time (days ± SD) |
|---|---|---|---|
| HSV-1 | 20 | 25% | 8.9 ± 2.1 |
| 50 | 60% | 11.3 ± 3.6 | |
| 100 | 80% | 13.5 ± 2.5 | |
| 250 | 100% | >15 | |
| HSV-2 | 20 | 30% | 9.2 ± 2.4 |
| 50 | 75% | 12.9 ± 2.8 | |
| 100 | 90% | 14.1 ± 1.8 | |
| 250 | 100% | >15 |
Data derived from a study where mice were infected intraperitoneally and treated for 5 days starting 24 hours post-infection.
In a separate study comparing single subcutaneous doses, penciclovir was found to be active at a 10-fold lower dose than acyclovir when administered 24 hours after infection.[13] A single dose of penciclovir was also more effective at preventing viral replication than three doses of acyclovir.[13] This superior activity is attributed to the stability of intracellular penciclovir triphosphate.[13]
Topical application of penciclovir has been evaluated in guinea pig models of genital and orofacial herpes. In one study, a 1% penciclovir cream was found to be less effective than 5% acyclovir cream in genital HSV-2 infections.[14] However, a microemulsion formulation of penciclovir significantly inhibited HSV-1 replication in the skin of guinea pigs compared to a commercial cream, highlighting the importance of the delivery vehicle.[15]
Pharmacokinetic Studies in Animal Models
Famciclovir is orally administered and rapidly converted to penciclovir.[1][16] Pharmacokinetic parameters have been studied in various animal models to determine appropriate dosing regimens.
Table 2: Pharmacokinetic Parameters of Penciclovir Following Oral Famciclovir Administration
| Animal Model | Famciclovir Dose (mg/kg) | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (hours) | Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Cat | 15 (single dose) | 0.35 ± 0.18 | 4.6 ± 1.8 | 3.1 ± 0.9 | - | [17] |
| Cat | 40 (single dose) | 1.34 ± 0.33 | 2.8 ± 1.8 | 4.2 ± 0.6 | 12.5 ± 3.0 | [18] |
| Cat | 90 (single dose) | 1.28 ± 0.42 | 3.0 ± 1.1 | 4.8 ± 1.4 | 7.0 ± 1.8 | [18] |
| Horse | 20 (single dose) | 2.87 ± 0.61 | 0.94 ± 0.38 | 1.73 ± 0.34 (rapid phase) | - |[19] |
Note: Pharmacokinetics in cats appear complex and may be nonlinear.[17][18] Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax.
Detailed Experimental Protocols
The following protocols provide a framework for conducting efficacy and pharmacokinetic studies of penciclovir in animal models.
References
- 1. Famciclovir. A review of its pharmacological properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Famciclovir: a review of its use in herpes zoster and genital and orolabial herpes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Penciclovir cream--improved topical treatment for herpes simplex infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small Animal Models to Study Herpes Simplex Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penciclovir - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of penciclovir on experimental mouse model infected by herpes simplex virus [journal11.magtechjournal.com]
- 13. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of topical acyclovir monophosphate, acyclovir, or penciclovir in orofacial HSV-1 infections of mice and genital HSV-2 infections of guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Skin irritation and the inhibition effect on HSV-1 in vivo of penciclovir-loaded microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Famciclovir for veterinary use - Wedgewood Pharmacy [wedgewood.com]
- 17. Pharmacokinetics and safety of penciclovir following oral administration of famciclovir to cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. avmajournals.avma.org [avmajournals.avma.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Penciclovir Sodium in MRC-5 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a synthetic acyclic guanine derivative that exhibits potent antiviral activity against various herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2] Its sodium salt, Penciclovir Sodium, offers improved solubility for in vitro and in vivo applications.[3] The MRC-5 cell line, derived from normal human fetal lung fibroblasts, is a widely used and well-characterized diploid cell line for virus isolation, vaccine production, and antiviral research due to its susceptibility to a range of human viruses.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in the MRC-5 cell line, including its mechanism of action, cytotoxicity, and protocols for evaluating its antiviral efficacy.
Mechanism of Action
Penciclovir is a prodrug that is selectively activated in virus-infected cells. The primary mechanism of action involves a multi-step phosphorylation process initiated by viral thymidine kinase (TK).[7]
-
Viral Thymidine Kinase Phosphorylation: In cells infected with HSV or VZV, Penciclovir is efficiently phosphorylated to Penciclovir monophosphate by the virus-encoded TK. This step is crucial for its selectivity, as Penciclovir is a poor substrate for host cellular kinases.[8]
-
Host Cell Kinase Conversion: Cellular kinases then further phosphorylate the monophosphate form to Penciclovir diphosphate and subsequently to the active antiviral agent, Penciclovir triphosphate.[2]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[8][9][10] This leads to the termination of viral DNA chain elongation and prevents viral replication.[1]
A key feature of Penciclovir is the long intracellular half-life of its triphosphate form, which is significantly longer than that of acyclovir triphosphate in HSV-2-infected MRC-5 cells (20 hours for Penciclovir-triphosphate vs. 1 hour for acyclovir-triphosphate).[8][9] This prolonged intracellular presence contributes to its potent antiviral activity.
Data Presentation
Table 1: Comparative Antiviral Activity and Enzyme Inhibition of Penciclovir Triphosphate and Acyclovir Triphosphate in MRC-5 Cells
| Parameter | Virus | Penciclovir Triphosphate | Acyclovir Triphosphate | Reference |
| Intracellular Half-life | HSV-2 | 20 hours | 1 hour | [8][9] |
| VZV | 7 hours | Not detected | [8][9] | |
| Ki for Viral DNA Polymerase (µM) | HSV-1 | 8.5 | 0.07 | [9][10] |
| HSV-2 | 5.8 | 0.07 | [9][10] | |
| Ki for Cellular DNA Polymerase α (µM) | - | 175 | 3.8 | [9][10] |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | IC50 (µg/mL) |
| MRC-5 | >100 |
| WISH | >100 |
| Flow 4000 | 100 |
| WI-38 | >100 |
| HEp-2 | >100 |
Data adapted from a study on the spectrum of activity of Penciclovir.[7]
Experimental Protocols
MRC-5 Cell Culture
This protocol outlines the standard procedure for maintaining and subculturing the MRC-5 cell line.
Materials:
-
MRC-5 cells (ATCC® CCL-171™ or equivalent)
-
Eagle's Minimum Essential Medium (EMEM)[6]
-
Fetal Bovine Serum (FBS), heat-inactivated[6]
-
L-Glutamine[6]
-
Non-Essential Amino Acids (NEAA)[6]
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.05%)[6]
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca²⁺ and Mg²⁺
-
Cell culture flasks (T-25, T-75)
-
Sterile serological pipettes, centrifuge tubes, and other cell culture consumables
Complete Growth Medium:
-
EMEM supplemented with 10% FBS, 2 mM L-Glutamine, 1% NEAA, and 1% Penicillin-Streptomycin.[6]
Procedure:
-
Cell Thawing:
-
Rapidly thaw a cryopreserved vial of MRC-5 cells in a 37°C water bath.
-
Aseptically transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 100-200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.[4]
-
-
Cell Maintenance and Subculturing:
-
Observe the cells under a microscope for confluency. MRC-5 cells are adherent and exhibit a fibroblast-like morphology.[5]
-
When the cells reach 70-80% confluency, they should be subcultured.[6]
-
Aspirate the old medium from the flask.
-
Wash the cell monolayer once with DPBS.
-
Add a sufficient volume of 0.05% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).
-
Incubate at 37°C for 2-5 minutes, or until the cells detach.[4]
-
Add 4-6 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed new flasks at a density of 2-4 x 10⁴ cells/cm².[6] A subcultivation ratio of 1:2 to 1:4 is recommended.[4]
-
Incubate the new cultures at 37°C and 5% CO₂. Change the medium 1 to 2 times per week.[4]
-
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that is toxic to MRC-5 cells.
Materials:
-
MRC-5 cells
-
Complete Growth Medium
-
This compound, sterile stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed MRC-5 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or control medium (with and without the drug vehicle) to the respective wells.
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.
Plaque Reduction Assay
This assay is used to determine the antiviral activity of this compound by quantifying the reduction in virus-induced plaques.
Materials:
-
Confluent monolayers of MRC-5 cells in 6-well or 12-well plates
-
Virus stock (e.g., HSV-1, HSV-2, or VZV)
-
This compound, serial dilutions
-
Infection medium (e.g., EMEM with 2% FBS)
-
Overlay medium (e.g., Infection medium with 0.5-1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10%) or methanol for fixing
Procedure:
-
Grow MRC-5 cells to confluence in multi-well plates.
-
Prepare serial dilutions of the virus stock in infection medium.
-
Aspirate the growth medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.
-
During the infection period, prepare the overlay medium containing various concentrations of this compound.
-
After adsorption, remove the virus inoculum and wash the cells with DPBS.
-
Add 2 mL of the overlay medium with the respective this compound concentrations to each well.
-
Incubate the plates at 37°C and 5% CO₂ for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
Once plaques are visible, aspirate the overlay medium.
-
Fix the cells with formalin or methanol for 15-30 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Visualizations
Caption: Mechanism of action of Penciclovir in a virus-infected MRC-5 cell.
Caption: Experimental workflow for the Plaque Reduction Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. elabscience.com [elabscience.com]
- 5. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 6. MRC-5 pd30. Culture Collections [culturecollections.org.uk]
- 7. This compound | guanosine analog | HSV | antiviral drug | CAS# 97845-62-0 | InvivoChem [invivochem.com]
- 8. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Formulation of Penciclovir Sodium for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a synthetic acyclic guanine derivative that acts as a potent antiviral agent against various herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2][3] Its mechanism of action relies on its conversion to the active triphosphate form within virus-infected cells, which then competitively inhibits viral DNA polymerase, thereby halting viral replication.[1][2][3][4] The initial and rate-limiting step of phosphorylation is catalyzed by viral thymidine kinase, conferring high selectivity for infected cells and low cytotoxicity to uninfected cells.[1][2][4] The sodium salt of Penciclovir, Penciclovir Sodium, offers significantly improved aqueous solubility, making it a more convenient formulation for various research applications.
These application notes provide detailed information on the formulation of this compound for in vitro and in vivo research, including its physicochemical properties, recommended solvents, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of Penciclovir and its sodium salt is presented below. This data is essential for the accurate preparation of stock solutions and experimental formulations.
| Property | Penciclovir | This compound |
| Appearance | White to pale yellow solid[1] | White crystalline solid[1] |
| Molecular Formula | C₁₀H₁₅N₅O₃[1] | C₁₀H₁₄N₅NaO₃[5] |
| Molecular Weight | 253.26 g/mol [1] | 275.24 g/mol (anhydrous) |
| Solubility in Water (20°C) | 1.7 mg/mL[1][6] | >200 mg/mL[1][6] |
| Other Solubilities | Methanol: 0.2 mg/mL[1]Propylene Glycol: 1.3 mg/mL[1]Aqueous Buffer (pH 2): 10.0 mg/mL[1] | DMSO: ≥41.67 mg/mL[5][7] |
| pKa | 3.2 and 9.8[8] | - |
| LogP (n-octanol/water at pH 7.5) | -1.62[1] | - |
Formulation and Reconstitution Protocols
In Vitro Stock Solutions
For most cell-based assays, this compound can be reconstituted in sterile water or dimethyl sulfoxide (DMSO).
1. Aqueous Stock Solution (Recommended for high concentrations):
-
Solvent: Sterile, nuclease-free water.
-
Procedure: Due to its high solubility, this compound can be dissolved in water at concentrations exceeding 200 mg/mL.[1][6] For a 100 mg/mL stock solution, add 1 mL of sterile water to 100 mg of this compound. Vortex briefly to dissolve.
-
Storage: Aliquot and store at -20°C for up to 6 months or at -80°C for longer periods.[7] Avoid repeated freeze-thaw cycles.[7]
2. DMSO Stock Solution:
-
Solvent: Anhydrous, sterile-filtered DMSO.
-
Procedure: Dissolve this compound in DMSO to a final concentration of ≥41 mg/mL.[5][7] For a 40 mg/mL stock solution, for example, add 1 mL of DMSO to 40 mg of this compound. If needed, gently warm the solution to 37°C and sonicate to ensure complete dissolution.[7]
-
Storage: Store in small aliquots at -20°C. DMSO solutions should be used within one month when stored at -20°C.[7]
Note on final concentration for cell culture: The final concentration of DMSO in cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
In Vivo Formulations
For animal studies, this compound can be administered via various routes, including subcutaneous injection and oral gavage.
1. Formulation for Subcutaneous Injection:
-
Vehicle: Sterile saline (0.9% NaCl).
-
Procedure: Prepare a stock solution of this compound in sterile saline at the desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of this compound in 10 mL of sterile saline. Ensure complete dissolution and filter through a 0.22 µm sterile filter before injection.
-
Example Dosage: A study in mice used a subcutaneous injection of 100 mg/kg once daily for 5 days.[9]
2. Oral Suspension Formulation:
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Procedure:
-
Prepare a 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously until a clear solution is formed.
-
Weigh the required amount of this compound and suspend it in the 0.5% CMC-Na solution to achieve the desired final concentration. For example, to prepare a 2.5 mg/mL suspension, add 250 mg of this compound to 100 mL of the 0.5% CMC-Na solution.[9]
-
Stir until a uniform suspension is achieved.
-
Experimental Protocols
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HSV.
Materials:
-
Host cells (e.g., MRC-5 or Vero cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
HSV stock of known titer
-
Overlay medium (e.g., medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with HSV at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well.
-
After a 1-hour adsorption period at 37°C, remove the virus inoculum.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a "no drug" virus control and a "no virus" cell control.
-
Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.
-
Remove the overlay medium and fix the cells with methanol.
-
Stain the cells with crystal violet solution and then wash with water.
-
Count the number of plaques in each well.
-
Calculate the IC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Cytotoxicity Assay
This assay determines the concentration of this compound that is toxic to uninfected host cells (50% cytotoxic concentration, CC50).
Materials:
-
Host cells (e.g., MRC-5)
-
Cell culture medium
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
Procedure:
-
Seed host cells in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a "no drug" cell control.
-
Incubate the plate for the same duration as the antiviral assay (e.g., 3 days).
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.
Selectivity Index (SI): The SI is a measure of the drug's therapeutic window and is calculated as: SI = CC50 / IC50 . A higher SI value indicates greater selectivity of the drug for the virus.
Data Presentation
| Assay Type | Virus/Cell Line | Parameter | Value (µg/mL) |
| Antiviral Activity | HSV-1 (clinical isolates) | IC50 | 0.07 - 3.10[8] |
| HSV-1 (HFEM) | EC50 | 0.5[9] | |
| HSV-2 (MS) | EC50 | 0.8[9] | |
| VZV (Ellen) | EC50 | 2.4[9] | |
| Cytotoxicity | MRC-5, WISH, WI-38, etc. | IC50 | >100[9] |
Visualizations
Mechanism of Action of Penciclovir
Caption: Mechanism of action of Penciclovir in a virus-infected cell.
Experimental Workflow for In Vitro Antiviral Assay
Caption: Workflow for the in vitro plaque reduction assay.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Penciclovir - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. This compound | guanosine analog | HSV | antiviral drug | CAS# 97845-62-0 | InvivoChem [invivochem.com]
Application Notes and Protocols for Penciclovir Sodium Susceptibility Testing of Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penciclovir is a synthetic acyclic guanine derivative with potent antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella-zoster virus (VZV).[1][2][3] It is the active metabolite of the oral prodrug famciclovir.[1] The selectivity of penciclovir stems from its efficient phosphorylation by viral thymidine kinase (TK) in infected cells, leading to the accumulation of penciclovir triphosphate.[1][4] This active form competitively inhibits the viral DNA polymerase, thereby halting viral replication.[1][4][5] Routine susceptibility testing of clinical isolates is crucial for monitoring resistance trends and guiding therapeutic strategies, particularly in immunocompromised patient populations where the risk of resistance is higher.[6][7]
These application notes provide detailed protocols for in vitro susceptibility testing of clinical HSV and VZV isolates to penciclovir sodium, along with data presentation guidelines and visualizations of key pathways.
Mechanism of Action and Resistance
Penciclovir's antiviral activity is dependent on its conversion to the active triphosphate form.[4] In virus-infected cells, viral thymidine kinase (TK) catalyzes the initial phosphorylation of penciclovir to penciclovir monophosphate. Cellular kinases then further phosphorylate the monophosphate to the active penciclovir triphosphate.[1] Penciclovir triphosphate is a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][5] Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis.[4] A key feature of penciclovir is the prolonged intracellular half-life of its triphosphate form in HSV-infected cells (10-20 hours), compared to that of acyclovir triphosphate (0.7-1 hour), which contributes to its potent antiviral effect.[1]
Resistance to penciclovir in HSV and VZV most commonly arises from mutations in the viral thymidine kinase gene, leading to deficient or altered enzyme activity and consequently, reduced phosphorylation of the drug.[1][8] Mutations in the viral DNA polymerase gene can also confer resistance, although this is less common.[1][8] Notably, cross-resistance between penciclovir and acyclovir is common due to their similar activation pathway.[9]
Signaling Pathway of Penciclovir Activation and Action
Caption: Penciclovir activation and mechanism of action.
Quantitative Susceptibility Data
The in vitro susceptibility of clinical isolates to penciclovir is typically determined by measuring the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%. The following tables summarize representative IC50 values for penciclovir against clinical isolates of HSV and VZV.
Table 1: Penciclovir Susceptibility of Herpes Simplex Virus (HSV) Clinical Isolates
| Virus Type | Patient Population | No. of Isolates | Assay Method | IC50 Range (µg/mL) | Reference(s) |
| HSV-1 & -2 | Immunocompetent | 2145 | Plaque Reduction Assay (PRA) | Not specified | [6] |
| HSV-1 & -2 | Immunocompromised | 2145 | Plaque Reduction Assay (PRA) | Not specified | [6] |
| HSV-1 | Recurrent Herpes Labialis | 1035 | Plaque Reduction Assay (PRA) | <2.0 - >55 | [8][10] |
Note: Resistance is often defined as an IC50 ≥ 2.0 µg/mL or greater than 10-fold the IC50 of a wild-type control virus.[6]
Table 2: Penciclovir Susceptibility of Varicella-Zoster Virus (VZV) Clinical Isolates
| Patient Population | No. of Isolates | Assay Method | IC50 (µM) | Reference(s) |
| Not Specified | Not Specified | Not Specified | 3.34 ± 1.20 |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This compound is soluble in water and Dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Sterile Dimethyl sulfoxide (DMSO) or sterile distilled water
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium (e.g., Eagle's Minimum Essential Medium - EMEM)
Protocol:
-
Stock Solution (10 mg/mL):
-
Aseptically weigh out 10 mg of this compound powder.
-
Dissolve in 1 mL of sterile DMSO or sterile distilled water to achieve a concentration of 10 mg/mL (or 39.49 mM).
-
Vortex until fully dissolved.
-
Aliquot into sterile microcentrifuge tubes.
-
Store at -20°C for up to 3 years.[3]
-
-
Working Solutions:
-
Thaw an aliquot of the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. For example, for a plaque reduction assay, concentrations may range from 0.02 to 25 µg/mL.[7]
-
Plaque Reduction Assay (PRA) for HSV and VZV
The Plaque Reduction Assay is the gold standard for determining the susceptibility of HSV and VZV to antiviral agents. The Clinical and Laboratory Standards Institute (CLSI) provides a standardized protocol in document M33-A for HSV.[11][12] The following is a general protocol adapted from published research.
Materials:
-
Confluent monolayers of susceptible cells (e.g., MRC-5, Vero, or A549 cells) in 24-well plates.[7]
-
Clinical viral isolate (HSV or VZV).
-
This compound working solutions.
-
Cell culture medium (e.g., EMEM with 2% fetal bovine serum).
-
Overlay medium (e.g., culture medium containing 1% methylcellulose or carboxymethyl cellulose).[13]
-
Fixative (e.g., 10% formalin).
-
Stain (e.g., 0.5% crystal violet in 50% ethanol).[13]
Protocol Workflow:
Caption: Plaque Reduction Assay (PRA) Workflow.
Detailed Steps:
-
Cell Seeding: Seed susceptible cells into 24-well plates and incubate until they form a confluent monolayer.
-
Virus Inoculation: Aspirate the culture medium and inoculate the cell monolayers with the clinical viral isolate at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 20-100 PFU/well). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Drug Addition: After incubation, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing twofold serial dilutions of penciclovir to triplicate wells for each concentration. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours for HSV or 3-5 days for VZV, or until plaques are clearly visible in the virus control wells.[14]
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cell monolayers with 0.5% crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to air dry.
-
Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of penciclovir that reduces the number of plaques by 50% compared to the virus control. This can be calculated using regression analysis.
Dye-Uptake (Neutral Red) Assay
The dye-uptake assay is a colorimetric method that can be used as an alternative to the PRA. It measures the viability of cells after viral infection and drug treatment. Healthy, viable cells will take up the neutral red dye into their lysosomes.[15][16]
Materials:
-
Confluent monolayers of susceptible cells in 96-well plates.
-
Clinical viral isolate.
-
This compound working solutions.
-
Cell culture medium.
-
Neutral Red solution (e.g., 50 µg/mL in PBS).
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water).[17]
-
Microplate reader.
Protocol Workflow:
Caption: Dye-Uptake (Neutral Red) Assay Workflow.
Detailed Steps:
-
Cell Seeding: Seed susceptible cells into 96-well plates and incubate until they form a confluent monolayer.
-
Infection and Treatment: Aspirate the medium and infect the cells with the viral isolate. Simultaneously, add culture medium containing serial dilutions of penciclovir to triplicate wells. Include virus control, cell control, and drug toxicity controls (drug, no virus).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until a significant cytopathic effect (CPE) is observed in the virus control wells (typically 2-5 days).
-
Dye Addition: Aspirate the medium and add Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing and Destaining: Aspirate the dye solution, wash the cells with PBS, and then add the destain solution to each well to extract the dye from the viable cells.
-
Absorbance Reading and IC50 Calculation: Shake the plate for 10 minutes and read the absorbance at approximately 540 nm using a microplate reader. The IC50 is the concentration of penciclovir that results in a 50% increase in dye uptake compared to the virus control.
Conclusion
The protocols and data presented provide a framework for conducting and interpreting this compound susceptibility testing for clinical isolates of HSV and VZV. The Plaque Reduction Assay remains the reference method, though the Dye-Uptake Assay offers a higher-throughput alternative. Consistent and standardized testing is essential for monitoring antiviral resistance and ensuring the continued efficacy of penciclovir in the clinical setting. For clinical diagnostic purposes, adherence to established guidelines, such as those from CLSI, is strongly recommended.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | guanosine analog | HSV | antiviral drug | CAS# 97845-62-0 | InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 5. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling penciclovir susceptibility and prevalence of resistance of herpes simplex virus isolates across eleven clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penciclovir Susceptibilities of Herpes Simplex Virus Isolates from Patients Using Penciclovir Cream for Treatment of Recurrent Herpes Labialis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Penciclovir susceptibilities of herpes simplex virus isolates from patients using penciclovir cream for treatment of recurrent herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. re-place.be [re-place.be]
Troubleshooting & Optimization
Technical Support Center: Penciclovir Sodium in Cell Culture
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Penciclovir Sodium in cell culture media, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the difference in solubility between Penciclovir and this compound?
Penciclovir base has limited aqueous solubility.[1][2] Its solubility in water at 20°C is approximately 1.7 mg/mL.[1] In contrast, this compound, the salt form of the compound, is significantly more soluble in water, with a reported solubility of over 200 mg/mL at 20°C.[3] This makes the sodium salt the preferred form for preparing aqueous stock solutions for cell culture experiments.
Q2: Why is my this compound precipitating when added to cell culture medium?
Precipitation of this compound in cell culture medium, despite its high aqueous solubility, can occur due to several factors:
-
pH Shift: Cell culture media are buffered, typically to a physiological pH (around 7.2-7.4). Penciclovir's solubility is pH-dependent, with increased solubility at low pH (10.0 mg/mL in aqueous buffer at pH 2).[1] While the sodium salt is highly soluble, the shift in pH upon addition to the medium can potentially convert it to a less soluble form.
-
High Final Concentration: The desired final concentration in the medium may still exceed the solubility limit under specific culture conditions (e.g., temperature, presence of serum proteins).
-
Interaction with Media Components: Complex media like DMEM and RPMI-1640 contain salts, amino acids, and vitamins that could interact with the compound and reduce its solubility.[4][5]
-
Incorrect Stock Solvent: Using a solvent for the initial stock solution that is not readily miscible with the aqueous culture medium can cause the compound to precipitate upon dilution.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Given its high water solubility (>200 mg/mL), sterile water is a suitable solvent for this compound.[3] For Penciclovir base, Dimethyl sulfoxide (DMSO) is often used, with a reported solubility of 34 mg/mL.[2][6] When using DMSO, it is crucial to ensure the final concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the mechanism of action of Penciclovir?
Penciclovir is an antiviral drug that targets herpesvirus replication. Its mechanism involves several steps:
-
Selective Activation: Penciclovir is inactive in its initial form.[1] In cells infected with a herpesvirus, a virus-encoded enzyme called thymidine kinase phosphorylates Penciclovir into Penciclovir monophosphate.[7][8] This step is the primary reason for the drug's selectivity, as this phosphorylation occurs much less efficiently in uninfected cells.[1]
-
Conversion to Active Form: Cellular kinases in the host cell then further convert the monophosphate form into the active Penciclovir triphosphate.[1][7][9]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase by competing with the natural substrate, deoxyguanosine triphosphate.[2][7] This action halts the synthesis of new viral DNA, thereby preventing the virus from replicating.[8]
Data Summary
Table 1: Solubility of Penciclovir and its Sodium Salt
| Compound | Solvent | Temperature | Solubility | Citation |
| Penciclovir | Water | 20°C | 1.7 mg/mL | [1][3] |
| Penciclovir | Aqueous Buffer (pH 2) | Not Specified | 10.0 mg/mL | [1][10] |
| Penciclovir | DMSO | 25°C | 34 mg/mL (134.24 mM) | [2][6] |
| Penciclovir | Methanol | 20°C | 0.2 mg/mL | [1] |
| Penciclovir | Propylene Glycol | 20°C | 1.3 mg/mL | [1] |
| This compound | Water | 20°C | >200 mg/mL | [3] |
Troubleshooting Guide
Issue: Precipitate forms after adding this compound stock solution to cell culture medium.
This guide provides a systematic approach to resolving precipitation issues.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Classical Media & Buffers [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 9. What is the mechanism of Famciclovir? [synapse.patsnap.com]
- 10. Penciclovir CAS#: 39809-25-1 [m.chemicalbook.com]
Technical Support Center: Penciclovir Sodium Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of penciclovir sodium in experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Question: My this compound solution, which was initially clear, has become cloudy or formed a precipitate. What is the likely cause and how can I fix it?
Answer: Precipitation of penciclovir from an aqueous solution is typically related to issues of solubility and pH. Penciclovir base has low water solubility (1.7 mg/mL at 20°C), while its sodium salt form is significantly more soluble (>200 mg/mL in water at 20°C).[1][2]
-
pH Shift: The high solubility of this compound is associated with a high pH; a 30 mg/mL solution has a pH of approximately 11.[1][2] If the pH of your buffer is too low (acidic), the sodium salt can convert to the less soluble free acid form, causing it to precipitate out of solution. Penciclovir's solubility is higher in acidic aqueous buffers (10.0 mg/mL at pH 2).[1]
-
Buffer Choice: Ensure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of this compound.
-
Temperature: Low temperatures can decrease the solubility of some compounds. If you are working at refrigerated temperatures, this could contribute to precipitation.
-
Troubleshooting Steps:
-
Verify the pH of your final solution. If it has drifted, adjust it appropriately.
-
Consider using a buffer with a higher buffering capacity.
-
If possible, gently warm the solution to see if the precipitate redissolves, but be mindful of potential temperature-related degradation.
-
For future experiments, consider preparing the stock solution in a small amount of 0.01N NaOH before diluting it with your experimental buffer to maintain a higher pH.[1]
-
Question: I am observing unexpected peaks during the HPLC analysis of my this compound stability samples. What could these be?
Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of drug degradation. Forced degradation studies are designed to intentionally produce and identify these degradation products.
-
Degradation Products: Penciclovir, as a nucleoside analogue, can be susceptible to hydrolysis under harsh acidic or basic conditions, as well as oxidation. The exact nature of the degradation products would need to be identified using techniques like mass spectrometry (LC-MS).[3]
-
Experimental Conditions: Review your experimental conditions. Exposure to high temperatures, strong light, or incompatible excipients can accelerate degradation.[4][5]
-
Troubleshooting Steps:
-
Run a fresh, newly prepared standard of this compound to confirm that the issue is with the stability sample and not the HPLC system or the standard itself.
-
Review the literature for known degradation pathways of penciclovir or similar guanosine analogues like acyclovir and ganciclovir.[6][7][8]
-
If you suspect a particular type of degradation (e.g., hydrolysis), you can perform a controlled forced degradation study (e.g., mild acid treatment) and compare the resulting chromatogram to your sample.
-
Question: How can I prepare a stable stock solution of this compound for my experiments?
Answer: Preparing a stable stock solution is critical for obtaining reliable and reproducible experimental results.
-
Concentration: Do not exceed the solubility limit in your chosen solvent and buffer system to avoid precipitation.
-
Storage:
-
Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9]
-
Before use, allow the aliquot to thaw completely and come to room temperature. Ensure it is vortexed gently to ensure homogeneity.
-
Frequently Asked Questions (FAQs)
What are the key physicochemical properties of penciclovir and its sodium salt?
Penciclovir is a synthetic acyclic guanine derivative.[1][11] Key properties are summarized in the table below.
| Property | Penciclovir | This compound |
| Appearance | White to pale yellow solid[1] | Crystalline solid[1][2] |
| Molecular Formula | C₁₀H₁₅N₅O₃[1] | Not specified |
| Molecular Weight | 253.26 g/mol [1] | Not specified |
| Melting Point | 275-277 °C[1] | Not specified |
| Solubility in Water (20°C) | 1.7 mg/mL[1] | >200 mg/mL[1][2] |
| Solubility in Aqueous Buffer (pH 2) | 10.0 mg/mL[1] | Not specified |
| pH of a 30 mg/mL Solution | Not applicable | ~11[1][2] |
How do pH and temperature affect the stability of this compound?
While specific degradation kinetics for this compound in various buffers are not detailed in the search results, general principles of drug stability apply.
-
pH: Most drugs are most stable in a pH range of 4-8.[12] Extreme pH values (highly acidic or highly alkaline) can catalyze hydrolysis. Given that a solution of this compound is alkaline (pH ~11), it is likely stable at higher pH values.[1][2] However, its stability may decrease in strongly acidic environments.
-
Temperature: Higher temperatures generally increase the rate of chemical degradation, following the Arrhenius equation.[12] For long-term storage, frozen conditions (-20°C or below) are recommended.[9][10] For short-term studies, it is crucial to control the temperature and document it.
What is a suitable experimental protocol for testing the stability of this compound?
A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is required. The protocol should be designed based on ICH guidelines for stability testing.[4][13][14]
Experimental Protocol: General Stability Assessment using HPLC
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water) at a known concentration.
-
Dilute the stock solution to the desired final concentration in your experimental buffers (e.g., Phosphate Buffered Saline (PBS), TRIS buffer, cell culture medium). Prepare triplicate samples for each condition.
-
-
Storage Conditions:
-
Forced Degradation (Stress Testing):
-
To ensure your analytical method can detect degradation, perform stress testing on a sample. This involves exposing the drug to harsh conditions to intentionally induce degradation.[4]
-
Acidic: 0.1 M HCl at room temperature or slightly elevated temperature.
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat at >70°C.
-
Photolytic: Expose to UV light (e.g., minimum of 1.2 million lux hours).[4]
-
-
Sample Analysis by HPLC:
-
Data Analysis:
-
Quantify the peak area of penciclovir at each time point.
-
Calculate the percentage of penciclovir remaining compared to the initial (time 0) concentration.
-
A significant decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Mechanism of action of penciclovir in a virus-infected cell.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-State Characterization and Compatibility Studies of Penciclovir, Lysine Hydrochloride, and Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of acyclovir sodium in dextrose and sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Stability of New Acyclovir Analogues with Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | guanosine analog | HSV | antiviral drug | CAS# 97845-62-0 | InvivoChem [invivochem.com]
- 10. Penciclovir CAS#: 39809-25-1 [m.chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
- 14. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 15. sfpo.com [sfpo.com]
- 16. researchgate.net [researchgate.net]
- 17. Method development and validation for the analysis of Penciclovir and related impurity in bulk and pharmaceutical dosage forms by RP HPLC | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Penciclovir Sodium Resistance in HSV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Penciclovir Sodium resistance mechanisms in Herpes Simplex Virus (HSV).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Penciclovir resistance in HSV?
A1: Penciclovir resistance in HSV primarily arises from mutations in two viral genes: the thymidine kinase (TK) gene (UL23) and the DNA polymerase (Pol) gene (UL30).[1][2]
-
Thymidine Kinase (TK) Mutations: This is the most common mechanism, accounting for about 95% of resistance cases.[1] Penciclovir, a nucleoside analog, requires phosphorylation by the viral TK to become active. Mutations in the TK gene can lead to:
-
TK-negative (TKN) mutants: Complete loss of TK activity.
-
TK-partial (TKP) mutants: Reduced levels of TK activity.
-
TK-altered (TKA) mutants: Altered substrate specificity where the enzyme can still phosphorylate thymidine but not penciclovir.[3]
-
-
DNA Polymerase (Pol) Mutations: Less frequently, mutations can occur in the viral DNA polymerase, the target of the active form of penciclovir (penciclovir triphosphate). These mutations prevent the drug from effectively inhibiting viral DNA replication.
Q2: My HSV isolate shows resistance to Acyclovir. Will it also be resistant to Penciclovir?
A2: Generally, yes. Acyclovir and Penciclovir share a similar mechanism of action, requiring activation by the viral thymidine kinase (TK). Therefore, TK-deficient mutants resistant to acyclovir are typically cross-resistant to penciclovir.[4] However, some rare DNA polymerase mutants that are resistant to acyclovir may remain sensitive to penciclovir.
Q3: What is the expected prevalence of Penciclovir resistance in clinical HSV isolates?
A3: The prevalence of penciclovir-resistant HSV is low in the general population. In immunocompetent individuals, the prevalence is estimated to be around 0.19% to 0.3%.[3][5] However, in immunocompromised patients, who often undergo long-term antiviral therapy, the prevalence is significantly higher, ranging from 2.1% to 10.9%.[1][6]
Q4: What are the differences between phenotypic and genotypic resistance testing?
A4:
-
Phenotypic testing , such as the plaque reduction assay (PRA), directly measures the susceptibility of the virus to an antiviral drug by observing its ability to replicate in cell culture in the presence of the drug.[7] It provides a definitive measure of resistance.
-
Genotypic testing involves sequencing the viral TK and DNA polymerase genes to identify mutations known to confer resistance. This method is faster but may not be conclusive for novel mutations whose effect on drug susceptibility is unknown.
Troubleshooting Guides
Problem 1: Unexpected Penciclovir Resistance in a Previously Sensitive HSV Strain
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subpopulation | 1. Plaque purify the viral stock: This will isolate individual viral clones. 2. Test individual clones for penciclovir susceptibility using a plaque reduction assay to determine if a resistant subpopulation is present. 3. Perform genotypic analysis on both sensitive and resistant clones to identify any mutations that have arisen. |
| Cell culture contamination | 1. Check cell stocks for mycoplasma contamination. 2. Ensure the cell line used for the assay is not a mixed population. 3. Thaw a new, validated vial of cells and repeat the susceptibility assay. |
| Incorrect drug concentration | 1. Verify the stock concentration of this compound. 2. Prepare fresh drug dilutions for the assay. 3. Use a positive control of a known sensitive HSV strain to validate the drug's activity. |
Problem 2: Discrepancy Between Genotypic and Phenotypic Resistance Results
| Possible Cause | Troubleshooting Steps |
| Novel mutation of unknown significance | 1. Review the literature for any reports on the identified mutation. 2. Perform site-directed mutagenesis to introduce the mutation into a wild-type HSV background and then assess the phenotype. 3. Consider the location of the mutation within the protein's functional domains. |
| Presence of a mixed viral population | 1. Deep sequence the viral population to determine the percentage of the mutant allele. A low percentage may not be sufficient to confer a resistant phenotype in a plaque reduction assay. 2. Plaque purify the isolate and sequence individual clones to confirm the presence of both wild-type and mutant viruses. |
| Assay variability | 1. Repeat the phenotypic assay with multiple replicates. 2. Ensure consistent cell density and viral inoculum in the plaque reduction assay. 3. Include both sensitive and resistant control viruses in every assay. |
Quantitative Data
Table 1: IC50 Values of Penciclovir (PCV) and Acyclovir (ACV) for Susceptible and Resistant HSV Strains
| Virus Strain | Type | Resistance Phenotype | PCV IC50 (µg/mL) | ACV IC50 (µg/mL) | Reference |
| 1P11 | HSV-1 | Susceptible | 0.40 | 0.11 | [4] |
| 1A10 | HSV-1 | Susceptible | 0.40 | 0.20 | [4] |
| Resistant Isolates | HSV-1 | Resistant | >8.0 | >17.0 | [4] |
| Placebo Group (mean) | HSV-1 | Susceptible | 0.60 ± 4.7 | N/A | [5] |
| PCV-Treated Group (mean) | HSV-1 | Susceptible | 0.58 ± 0.5 | N/A | [5] |
| Confirmed Resistant Isolate 1 | HSV-1 | Resistant | >55 | N/A | [5] |
| Confirmed Resistant Isolate 2 | HSV-1 | Resistant | 83 | N/A | [5] |
| HSV-2 2P10 | HSV-2 | TK-deficient, Pol mutant | 61 | >100 | [3] |
N/A: Not Available
Experimental Protocols
Plaque Reduction Assay (PRA)
This protocol is a standard method for determining the antiviral susceptibility of HSV.
-
Cell Seeding: Seed a suitable cell line (e.g., Vero or MRC-5 cells) in 24-well plates at a density that will result in a confluent monolayer the next day.
-
Virus Inoculation: The following day, aspirate the growth medium and infect the cell monolayers with a dilution of the HSV isolate calculated to produce 20-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Antiviral Agent Addition: Prepare serial dilutions of this compound in a medium containing a gelling agent (e.g., 1.2% methylcellulose). After the incubation period, aspirate the viral inoculum and overlay the cell monolayers with the medium containing the different drug concentrations. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Plaque Counting: Aspirate the overlay and stain the cells with a solution such as crystal violet to visualize the plaques. Count the number of plaques in each well.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is the concentration of the drug that reduces the number of plaques by 50% compared to the "no drug" control. This can be calculated using regression analysis.[7][8][9]
Thymidine Kinase (TK) Enzymatic Assay
This assay measures the ability of the viral TK to phosphorylate a substrate.
-
Cell Lysate Preparation: Infect cells with the HSV isolate of interest. After an appropriate incubation period, harvest the cells and prepare a cell lysate by sonication or freeze-thaw cycles.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, a buffer (e.g., Tris-HCl), ATP, MgCl2, and a radiolabeled substrate such as [3H]thymidine or [3H]penciclovir.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Separation of Product: Stop the reaction and separate the phosphorylated product from the unphosphorylated substrate. This can be achieved using methods like ion-exchange chromatography or by spotting the reaction mixture onto DEAE-cellulose filter paper discs and washing away the unphosphorylated substrate.
-
Quantification: Measure the amount of radiolabeled phosphorylated product using a scintillation counter. The level of TK activity is proportional to the amount of product formed.[10]
Visualizations
Caption: Penciclovir activation pathway and resistance mechanisms in HSV.
Caption: Workflow for phenotypic and genotypic analysis of HSV resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penciclovir Susceptibilities of Herpes Simplex Virus Isolates from Patients Using Penciclovir Cream for Treatment of Recurrent Herpes Labialis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. micropathology.com [micropathology.com]
- 7. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 9. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herpes simplex virus thymidine kinase enzymatic assay in transient transfection experiments using thymidine kinase-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Penciclovir Sodium Efficacy and Multiplicity of Infection (MOI)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the multiplicity of infection (MOI) on the efficacy of Penciclovir Sodium in antiviral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of the multiplicity of infection (MOI) on the in vitro efficacy of this compound?
A1: The efficacy of this compound, particularly in assays that measure the reduction of virus yield and viral antigen expression, is inversely related to the multiplicity of infection (MOI).[1] This means that at a higher MOI (more virus particles per cell), a higher concentration of this compound is generally required to achieve the same level of antiviral effect. Conversely, the inhibitory effect on viral DNA synthesis is less affected by changes in MOI.[1]
Q2: How does MOI affect different antiviral assays for this compound?
A2: The choice of antiviral assay is crucial, as the impact of MOI can vary.
-
Virus Yield Reduction Assays: In these assays, a higher MOI will likely lead to a decrease in the observed potency of this compound, as more infectious virus particles are produced per cell, requiring a higher drug concentration for effective inhibition.[1]
-
Plaque Reduction Assays (PRA): While still influenced by the initial viral inoculum, the effect of MOI might be less pronounced than in yield reduction assays, as the focus is on the inhibition of plaque formation (a localized area of infection).
-
Viral DNA Inhibition Assays: The efficacy of this compound in inhibiting viral DNA synthesis has been observed to be considerably less affected by the MOI compared to assays measuring virus production.[1]
Q3: Why does a higher MOI decrease the apparent efficacy of this compound in some assays?
A3: At a high MOI, a large number of viral genomes are introduced into each cell simultaneously. This can lead to a rapid and overwhelming production of viral components, including the viral thymidine kinase (TK) and DNA polymerase, which are the targets of Penciclovir. The high concentration of viral targets may effectively "outcompete" the activated form of Penciclovir (penciclovir triphosphate), thus reducing its inhibitory effect on viral replication.
Q4: What is the mechanism of action of this compound?
A4: Penciclovir is a synthetic acyclic guanine derivative.[2] In cells infected with herpes simplex virus (HSV), the viral thymidine kinase phosphorylates penciclovir to its monophosphate form. Cellular kinases then further convert it to the active penciclovir triphosphate.[2] This active form selectively inhibits the viral DNA polymerase by competing with the natural substrate, deoxyguanosine triphosphate, thereby impairing viral DNA replication.[2]
Troubleshooting Guide
Issue 1: Inconsistent EC50 values for this compound in our experiments.
-
Possible Cause: Variation in the multiplicity of infection (MOI) between experiments.
-
Troubleshooting Steps:
-
Standardize Viral Titer: Ensure that the viral stock is accurately and consistently titered before each experiment.
-
Control MOI: Use a consistent and clearly defined MOI for all comparative experiments. For initial screening, a low MOI (e.g., 0.01 pfu/cell) is often used.[1]
-
Record MOI: Meticulously record the MOI used in each experiment to help interpret any variations in results.
-
Issue 2: this compound appears less potent in our high-throughput screening (HTS) assay compared to published data.
-
Possible Cause: The HTS assay might be using a high MOI, leading to a rightward shift in the dose-response curve.
-
Troubleshooting Steps:
-
Review Assay Design: Evaluate the MOI used in your HTS protocol. If it is high, consider optimizing the assay with a lower MOI to increase sensitivity.
-
Assay Comparison: Compare the assay format to those reported in the literature. A virus yield reduction assay at a high MOI will likely show lower potency than a plaque reduction assay at a low MOI.[1]
-
Include Controls: Run parallel experiments with a known reference compound to validate the assay's sensitivity and dynamic range under your specific MOI conditions.
-
Issue 3: Difficulty in achieving 99% inhibition (EC99) in a virus yield reduction assay at high MOI.
-
Possible Cause: At a high MOI, the sheer volume of viral replication can make it challenging to completely suppress the production of new infectious particles with the drug alone.
-
Troubleshooting Steps:
-
Extend Incubation Time with Drug: For some viruses, a longer incubation period with this compound may be necessary to observe a more profound effect at high MOI.
-
Consider Combination Therapy: In a research context, exploring combinations of this compound with antiviral agents that have different mechanisms of action could be a strategy to achieve higher levels of inhibition at high MOI.
-
Assay Endpoint: If the goal is to assess the primary antiviral effect, consider using a viral DNA inhibition assay, which is less influenced by MOI.[1]
-
Data Presentation
Table 1: Efficacy of Penciclovir Against Herpes Simplex Virus Type 1 (HSV-1) in Different Assays
| Assay Type | Cell Line | MOI (pfu/cell) | Efficacy Metric | Penciclovir Concentration (mg/L) |
| Plaque Reduction Assay | MRC-5 | Not specified | EC50 | 0.8 |
| Viral Antigen Inhibition | MRC-5 | Not specified | EC50 | 0.6 |
| 24h Viral DNA Inhibition | MRC-5 | Not specified | EC50 | 0.01 |
| 24h Virus Yield Reduction | MRC-5 | 0.3 | EC99 | 0.6 |
Data extracted from a study by Boyd et al.[1]
Experimental Protocols
1. Plaque Reduction Assay (PRA)
This protocol is a generalized procedure and may require optimization for specific virus strains and cell lines.
-
Cell Seeding: Seed a confluent monolayer of a suitable cell line (e.g., MRC-5 cells) in 24-well or 48-well plates.
-
Virus Dilution: Prepare serial dilutions of the viral stock.
-
Infection: Remove the culture medium from the cells and infect the monolayers with a standardized amount of virus (a low MOI is typically used to allow for the formation of distinct plaques).
-
Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.
-
Drug Application: Prepare serial dilutions of this compound in an overlay medium (e.g., medium containing methylcellulose or agarose).
-
Overlay: Remove the viral inoculum and add the overlay medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for HSV).
-
Staining: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no drug) for each drug concentration and determine the EC50 value.
2. Virus Yield Reduction Assay
This protocol measures the effect of the antiviral compound on the production of infectious progeny virus.
-
Cell Seeding: Seed a confluent monolayer of a suitable cell line (e.g., MRC-5 cells) in multi-well plates.
-
Infection: Infect the cells with the virus at a defined MOI (e.g., 0.3 pfu/cell).[1]
-
Drug Treatment: After a brief adsorption period, wash the cells and add a culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a specific period (e.g., 24 hours) to allow for one or more cycles of viral replication.[1]
-
Virus Harvest: Harvest the supernatant and/or the cells (subject to freeze-thawing to release intracellular virus).
-
Virus Titer Determination: Determine the titer of the infectious virus in the harvested samples using a standard plaque assay or a TCID50 (50% tissue culture infective dose) assay.
-
Data Analysis: Calculate the reduction in virus titer for each drug concentration compared to the virus control and determine the effective concentration (e.g., EC90, EC99).
Visualizations
Caption: Mechanism of action of Penciclovir in a virus-infected cell.
Caption: Comparative workflows for Plaque Reduction and Virus Yield Reduction Assays.
References
Technical Support Center: Understanding Cell-Specific Variability in Penciclovir Sodium IC50 Values
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cell-specific variability observed in Penciclovir Sodium IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Penciclovir is a synthetic acyclic guanine derivative that acts as an antiviral agent against various herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[1][2][3] It is a prodrug that requires activation within virus-infected cells. The mechanism involves a three-step phosphorylation process initiated by viral thymidine kinase, which is the rate-limiting step.[3][4] The resulting active metabolite, penciclovir triphosphate, competitively inhibits viral DNA polymerase, thereby preventing viral replication.[1][3][5] This selective activation in infected cells contributes to its low toxicity in uninfected cells.[3][4]
Q2: Why do I observe different IC50 values for this compound in different cell lines?
Variability in this compound IC50 values across different cell lines is a documented phenomenon.[6][7] This variability can be attributed to several factors, including:
-
Host Cell Contribution: The specific host cell line used for the antiviral assay can significantly influence the IC50 value.[6][7] Different cell lines may have varying levels of cellular kinases that are involved in the phosphorylation of penciclovir monophosphate to its active triphosphate form.[3][5]
-
Virus Strain: Different strains of the same virus can exhibit varying susceptibility to antiviral drugs.[6]
-
Assay Method: The experimental method used to determine the IC50 value, such as a Plaque Reduction Assay (PRA) versus a Yield Reduction Assay (YRA), can yield different results.[6][7]
-
Experimental Conditions: Minor variations in experimental protocols, such as incubation time and cell density, can contribute to variability in IC50 values.[8][9]
Q3: Are there established differences in Penciclovir IC50 values across common cell lines?
Yes, studies have demonstrated these differences. For instance, one study comparing the susceptibility of HSV strains to penciclovir in eight different cell lines found that Vero and MRC-5 cells yielded the most discordant IC50 values for HSV-1 and HSV-2.[7] In contrast, A549 cells provided the best concordance between IC50s for the two HSV types.[7]
Data Presentation
The following table summarizes the IC50 values of Penciclovir (PCV) against different Herpes Simplex Virus (HSV) strains in various cell lines, as determined by a Plaque Reduction Assay.
| Cell Line | Virus Strain | Mean IC50 (µg/mL) ± SD |
| Vero | HSV-1 SC16 | 0.65 ± 0.15 |
| HSV-2 333 | 2.50 ± 0.35 | |
| HSV-2 SB5 | 2.05 ± 0.40 | |
| MRC-5 | HSV-1 SC16 | 0.63 ± 0.04 |
| HSV-2 333 | 1.33 ± 0.12 | |
| HSV-2 SB5 | 1.15 ± 0.19 | |
| HEL 299 | HSV-1 SC16 | 0.48 ± 0.05 |
| HSV-2 333 | 0.90 ± 0.08 | |
| HSV-2 SB5 | 0.83 ± 0.12 | |
| A549 | HSV-1 SC16 | 0.40 ± 0.07 |
| HSV-2 333 | 0.45 ± 0.04 | |
| HSV-2 SB5 | 0.43 ± 0.06 | |
| SCC-25 | HSV-1 SC16 | 0.53 ± 0.09 |
| HSV-2 333 | 0.88 ± 0.13 | |
| HSV-2 SB5 | 0.75 ± 0.10 | |
| Hs68 | HSV-1 SC16 | 0.48 ± 0.05 |
| HSV-2 333 | 0.55 ± 0.06 | |
| HSV-2 SB5 | 0.50 ± 0.08 | |
| WISH | HSV-1 SC16 | 0.30 ± 0.04 |
| HSV-2 333 | 0.60 ± 0.07 | |
| HSV-2 SB5 | 0.55 ± 0.09 | |
| WI-38 VA-13 | HSV-1 SC16 | 0.35 ± 0.05 |
| HSV-2 333 | 0.70 ± 0.08 | |
| HSV-2 SB5 | 0.65 ± 0.10 |
Data adapted from a study on the susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in eight cell lines.[6]
Experimental Protocols
Plaque Reduction Assay (PRA) for Determining IC50
This protocol is a standard method for evaluating the antiviral activity of a compound by quantifying the reduction in viral plaques.
-
Cell Seeding: Seed host cells in 24-well plates and incubate until they form a confluent monolayer.
-
Virus Inoculation: Aspirate the culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 50 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Drug Application: Prepare serial dilutions of this compound. After the adsorption period, remove the viral inoculum and overlay the cell monolayers with a medium (often containing carboxymethylcellulose or agar) containing the different concentrations of the drug.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain them with a solution like crystal violet.[6] This allows for the visualization and counting of plaques.
-
IC50 Calculation: The IC50 is the concentration of the drug that reduces the number of viral plaques by 50% compared to the untreated virus control. This can be calculated using regression analysis.[6]
MTT Assay for Cell Viability (as an alternative for cytotoxicity assessment)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic concentration (CC50) of a drug.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) and incubate to allow for attachment.[10]
-
Drug Exposure: Add various concentrations of this compound to the wells and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours.[10] During this time, mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT to a purple formazan.[10]
-
Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.[10] The absorbance is proportional to the number of viable cells.
-
CC50 Calculation: The CC50 is the drug concentration that reduces cell viability by 50% compared to the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Penciclovir in a virus-infected cell.
Caption: Experimental workflow for IC50 determination using a Plaque Reduction Assay.
Troubleshooting Guide
Q4: My IC50 results for this compound are not reproducible. What are the common causes and solutions?
Inconsistent IC50 results are a common challenge in antiviral testing. Here is a troubleshooting guide to address this issue.
Caption: Troubleshooting guide for inconsistent IC50 results.
Q5: I am observing cell viability over 100% at low drug concentrations. Is this normal and how should I handle the data?
Observing cell viability slightly above 100% at low drug concentrations can occur and is often attributed to a phenomenon known as hormesis, where a substance that is toxic at high concentrations can be stimulatory at low concentrations.[11] It can also be a result of experimental variability.[11]
-
Data Handling: It is generally recommended to normalize the data so that the control (untreated cells) represents 100% viability.[12] Values slightly above 100% can be included in the analysis, as modern curve-fitting software can typically handle this.[11]
-
Troubleshooting: If this effect is pronounced and consistent, it may be worth investigating further. Ensure that there are no issues with background subtraction or the "edge effect" in your microplates, where wells on the edge of the plate evaporate more quickly, leading to higher concentrations of media components and potentially affecting cell growth.[11] Using only the inner wells of a 96-well plate can help mitigate this.[11]
Q6: How does the choice of endpoint (e.g., time of measurement) affect the IC50 value?
The IC50 value is time-dependent.[8] The inhibitory effect of a drug can change over time, and comparing results from experiments with different incubation periods can lead to discrepancies.[8] It is crucial to standardize the incubation time for all experiments to ensure comparability of results. Some studies have shown that the apparent effective concentration for 50% plaque reduction for penciclovir can be significantly lower when determined at an earlier time point (e.g., day 3) compared to later time points (e.g., day 4 or 5).[13]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Penciclovir | C10H15N5O3 | CID 135398748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Penciclovir - Wikipedia [en.wikipedia.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of herpes simplex viruses to penciclovir and acyclovir in eight cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Inhibitory action of acyclovir (ACV) and penciclovir (PCV) on plaque formation and partial cross-resistance of ACV-resistant varicella-zoster virus to PCV - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Penciclovir Sodium vs. Acyclovir in Plaque Reduction Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antiviral efficacy of Penciclovir Sodium and Acyclovir, with a specific focus on their performance in plaque reduction assays against Herpes Simplex Virus (HSV). The information presented is collated from peer-reviewed scientific literature to support research and development in antiviral therapeutics.
Executive Summary
Penciclovir and Acyclovir are both acyclic guanine nucleoside analogs that serve as potent inhibitors of herpesvirus replication.[1] Their primary mechanism of action involves selective phosphorylation by viral thymidine kinase (TK) within infected cells, leading to the inhibition of viral DNA polymerase and termination of viral DNA synthesis.[2][3] While both drugs share a similar mode of action, in vitro studies reveal significant pharmacodynamic differences.[3] Penciclovir is phosphorylated more efficiently and its active triphosphate form exhibits a significantly longer intracellular half-life compared to Acyclovir triphosphate, which may contribute to its enhanced antiviral activity in certain experimental settings.[2]
Quantitative Comparison of Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values for Penciclovir and Acyclovir from various in vitro assays, including plaque reduction assays. These values represent the concentration of the drug required to inhibit viral plaque formation or other measures of viral replication by 50%.
Table 1: EC50 Values from Plaque Reduction Assays
| Virus Type | Drug | EC50 (µg/mL) | Cell Line | Reference |
| HSV-1 | Penciclovir | 0.8 | MRC-5 | [4] |
| HSV-1 | Acyclovir | 0.6 | MRC-5 | [4] |
| HSV-1 (Clinical Isolates) | Penciclovir | 0.5 - 0.8 | Not Specified | [5] |
| HSV-2 (Clinical Isolates) | Penciclovir | 1.3 - 2.2 | Not Specified | [5] |
Table 2: EC50 Values from Other Antiviral Assays
| Assay Type | Virus Type | Drug | EC50 (mg/L) | Cell Line | Reference |
| Viral Antigen Inhibition | HSV-1 (SC16) | Penciclovir | 0.6 | MRC-5 | [4] |
| Viral Antigen Inhibition | HSV-1 (SC16) | Acyclovir | 0.7 | MRC-5 | [4] |
| 24h Viral DNA Inhibition | HSV-1 (SC16) | Penciclovir | 0.01 | MRC-5 | [4] |
| 24h Viral DNA Inhibition | HSV-1 (SC16) | Acyclovir | 0.06 | MRC-5 | [4] |
Table 3: Median EC50 Values from Plaque Reduction Assays
| Virus Type | Drug | Median EC50 (µM) | Cell Line | Reference |
| HSV-1 (Lab & Clinical Isolates) | Penciclovir | 2 (range 1.2-2.4) | Human Foreskin Fibroblasts | [6] |
| HSV-2 (Lab & Clinical Isolates) | Penciclovir | 2.6 (range 1.6-11) | Human Foreskin Fibroblasts | [6] |
Mechanism of Action: A Visual Representation
Both Penciclovir and Acyclovir are prodrugs that require activation within virus-infected cells. The following diagram illustrates the shared signaling pathway for their conversion to active triphosphate forms, which competitively inhibit viral DNA polymerase.
Caption: Antiviral activation and inhibition pathway.
Experimental Protocols: Plaque Reduction Assay
The plaque reduction assay is a standard method used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[7]
Objective: To quantify the inhibitory effect of this compound and Acyclovir on HSV replication.
Materials:
-
Vero cells (or other susceptible cell line, e.g., MRC-5)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound and Acyclovir stock solutions
-
Methylcellulose overlay medium (e.g., 0.8% in DMEM)
-
Crystal Violet staining solution
-
Phosphate Buffered Saline (PBS)
-
12-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Virus Infection:
-
On the day of the experiment, prepare serial dilutions of the antiviral compounds (this compound and Acyclovir) in serum-free DMEM.
-
Aspirate the growth medium from the cell monolayers.
-
Infect the cells with HSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50 plaque-forming units, PFU, per well).[8]
-
Adsorb the virus for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[8]
-
-
Antiviral Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Wash the cell monolayers gently with PBS.
-
Add the overlay medium containing various concentrations of the test compounds (or a drug-free control) to each well.[8]
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days to allow for plaque formation.[8]
-
-
Plaque Visualization and Counting:
-
After incubation, aspirate the overlay medium.
-
Fix the cells with a suitable fixative (e.g., 10% formalin) for at least 30 minutes.
-
Stain the cells with a 0.5% Crystal Violet solution for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque inhibition against the drug concentration and fitting the data to a dose-response curve.
-
References
- 1. emjreviews.com [emjreviews.com]
- 2. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Denavir (Penciclovir): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 9. Plaquing of Herpes Simplex Viruses [jove.com]
Comparative Efficacy of Penciclovir Sodium and Ganciclovir: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the antiviral agents Penciclovir Sodium and Ganciclovir. The information presented is supported by experimental data to assist researchers and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action
Both Penciclovir and Ganciclovir are synthetic nucleoside analogues that exhibit potent antiviral activity against herpesviruses. Their efficacy relies on their selective phosphorylation by viral and cellular kinases to their active triphosphate forms, which then interfere with viral DNA synthesis.
Penciclovir , a guanine analogue, is first phosphorylated to penciclovir monophosphate by viral thymidine kinase (TK) in cells infected with herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] Cellular kinases then further phosphorylate it to the active penciclovir triphosphate.[1] This active form competitively inhibits viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][2] A key feature of penciclovir triphosphate is its prolonged intracellular half-life, which is significantly longer than that of acyclovir triphosphate, a related antiviral.[1]
Ganciclovir , also a guanosine analogue, is initially phosphorylated to ganciclovir monophosphate by the viral protein kinase pUL97 in cytomegalovirus (CMV)-infected cells or by viral TK in HSV-infected cells.[3][4] Subsequently, cellular kinases convert it to the active ganciclovir triphosphate.[3][4] Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the viral DNA, causing premature chain termination and halting viral replication.[3]
In Vitro Efficacy
The in vitro antiviral activities of Penciclovir and Ganciclovir are typically evaluated by determining their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%.
| Virus | Drug | Cell Line | IC50 (µM) | Reference |
| Herpes Simplex Virus-1 (HSV-1) | Penciclovir | MRC-5 | 0.8 | [5] |
| Ganciclovir | - | Not specified | ||
| Herpes Simplex Virus-2 (HSV-2) | Penciclovir | MRC-5 | 1.3 - 2.2 | [5] |
| Ganciclovir | E6SM | 0.0012 | [6] | |
| Cytomegalovirus (CMV) | Penciclovir | - | Not specified | |
| Ganciclovir | - | 1 | [7] | |
| Ganciclovir (mean) | - | 1.7 (range 0.2-5.3) | [8] |
Cytotoxicity
The cytotoxicity of antiviral compounds is assessed by determining the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
| Drug | Cell Line | CC50 (µM) | Reference |
| Penciclovir | HSVtk-transfected CHO | >100 (approx. 100x less toxic than GCV) | [9] |
| Ganciclovir | A549 | Not specified | [10] |
| HSVtk-transfected CHO | 300x more cytotoxic than in untransfected cells | [9] |
Pharmacokinetics
The pharmacokinetic properties of Penciclovir and Ganciclovir influence their clinical application and dosing regimens.
| Parameter | This compound | Ganciclovir | Reference |
| Bioavailability (Oral) | Poor (administered as prodrug Famciclovir) | 5% (fasting), 6-9% (with food) | [2] |
| Protein Binding | <20% | 1-2% | [1][11] |
| Metabolism | Converted from Famciclovir | Minimal | [1][11] |
| Elimination Half-life | ~2 hours | 2.5-3.6 hours (IV) | [1][11] |
| Excretion | Primarily renal | >90% unchanged in urine | [11] |
Clinical Efficacy
Herpes Labialis (Cold Sores)
Topical Penciclovir has demonstrated efficacy in the treatment of recurrent herpes labialis. Clinical trials have shown that penciclovir cream significantly reduces the healing time of lesions and the duration of pain compared to placebo.[12] There is limited clinical trial data available for the use of Ganciclovir in the treatment of herpes labialis, as its primary indications are for more severe herpesvirus infections.[13] However, one study on recurrent herpes simplex keratitis showed that oral ganciclovir had a similar recurrence rate to oral acyclovir.[11][14]
Cytomegalovirus (CMV) Retinitis
Ganciclovir is a first-line therapy for the treatment of CMV retinitis in immunocompromised patients.[15] Both intravenous and oral formulations have been shown to be effective in delaying the progression of retinitis.[16] Comparative studies with its prodrug, valganciclovir, have shown similar efficacy.[16] There is a lack of clinical data for Penciclovir in the treatment of CMV retinitis.
Experimental Protocols
Plaque Reduction Assay (for IC50 Determination)
This assay is a standard method for determining the antiviral activity of a compound.
Methodology:
-
Cell Culture: A confluent monolayer of susceptible host cells (e.g., MRC-5 for CMV) is prepared in multi-well plates.[5][17]
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, typically to produce a countable number of plaques.[17]
-
Drug Application: The antiviral drug is serially diluted and added to the infected cell cultures.[17]
-
Overlay: To prevent the virus from spreading indiscriminately through the liquid medium and to ensure the formation of distinct plaques, a semi-solid overlay (e.g., agarose or methylcellulose) is added.[17]
-
Incubation: The plates are incubated for a period sufficient for plaques to develop, which can range from a few days to over a week depending on the virus.[17]
-
Staining: The cells are fixed and stained with a dye such as crystal violet, which stains viable cells, leaving the plaques (areas of dead or destroyed cells) unstained and visible.[17]
-
Plaque Counting: The number of plaques in each well is counted.
-
IC50 Calculation: The concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug) is determined and reported as the IC50.[18]
MTT Assay (for CC50 Determination)
The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxicity of a compound.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[19][20]
-
Compound Addition: Serial dilutions of the test compound are added to the wells.[21]
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) to allow the compound to affect cell viability.[21]
-
MTT Addition: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is added to each well.[19][20]
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[19][20]
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to dissolve the formazan crystals.[20]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[21]
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated control cells is determined and reported as the CC50.[18]
Conclusion
Penciclovir and Ganciclovir are both effective antiviral agents with similar mechanisms of action but differing spectrums of activity and clinical applications. Penciclovir is well-established for the topical treatment of herpes labialis, benefiting from a long intracellular half-life of its active form. Ganciclovir is a cornerstone in the management of more severe CMV infections, particularly in immunocompromised individuals. The choice between these agents depends on the specific viral pathogen, the severity of the infection, and the patient's clinical status. Further head-to-head comparative studies, especially for CMV, would be beneficial to further delineate their relative efficacy and cytotoxicity profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 3. What is the mechanism of Ganciclovir? [synapse.patsnap.com]
- 4. Antiviral activity and mechanism of action of ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a DNA probe assay with the plaque reduction assay for measuring the sensitivity of herpes simplex virus and varicella-zoster virus to penciclovir and acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Combination of Anti-Cytomegalovirus Compounds Acting through Different Targets: Role of the Slope Parameter and Insights into Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the genotoxic and apoptosis-inducing properties of ganciclovir and penciclovir in Chinese hamster ovary cells transfected with the thymidine kinase gene of herpes simplex virus-1: implications for gene therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Efficacy of Oral Ganciclovir for Prophylaxis and Treatment of Recurrent Herpes Simplex Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cda-adc.ca [cda-adc.ca]
- 13. droracle.ai [droracle.ai]
- 14. Clinical efficacy of oral ganciclovir for prophylaxis and treatment of recurrent herpes simplex keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. brieflands.com [brieflands.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Penciclovir and Foscarnet for the Management of Resistant Herpes Simplex Virus (HSV)
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Herpes Simplex Virus (HSV) strains, particularly in immunocompromised patient populations, presents a significant clinical challenge. While nucleoside analogues like acyclovir and its prodrugs are the first line of defense, resistance, primarily through mutations in the viral thymidine kinase (TK) gene, necessitates the use of alternative antiviral agents. This guide provides a detailed, data-driven comparison of two critical second-line therapies: Penciclovir, a guanosine analogue, and Foscarnet, a pyrophosphate analogue.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between Penciclovir and Foscarnet lies in their mechanism of activation and action. Penciclovir, like acyclovir, is a prodrug that requires activation by the viral TK, making it susceptible to the most common resistance mechanism.[1][2] In contrast, Foscarnet does not require any activation and directly inhibits the viral DNA polymerase, making it an effective option against TK-deficient HSV strains.[2][3][4]
Penciclovir is converted to penciclovir monophosphate by viral TK within infected cells.[5][6][7] Cellular kinases then further phosphorylate it to the active penciclovir triphosphate.[6][7] This active form competes with deoxyguanosine triphosphate (dGTP) to inhibit the HSV DNA polymerase, thereby halting viral DNA synthesis and replication.[1][5][6] A key feature of penciclovir triphosphate is its prolonged intracellular half-life (10-20 hours in HSV-infected cells) compared to acyclovir triphosphate, which may contribute to its efficacy.[6][8]
Foscarnet functions as a noncompetitive inhibitor of the viral DNA polymerase.[2] It acts as a structural mimic of the pyrophosphate anion and directly binds to the pyrophosphate-binding site on the viral DNA polymerase.[9][4][10] This binding event reversibly blocks the cleavage of pyrophosphate from deoxynucleotide triphosphates, effectively stalling DNA chain elongation and viral replication.[2][4]
Mechanisms of Viral Resistance
Resistance mechanisms directly reflect the drugs' modes of action. The vast majority of acyclovir-resistant strains, which also exhibit cross-resistance to penciclovir, are characterized by mutations that lead to deficient or altered viral thymidine kinase.[1][11][12][13] These TK-deficient mutants are unable to perform the initial, critical phosphorylation step required to activate Penciclovir.[14]
Foscarnet resistance, conversely, arises from specific point mutations within the viral DNA polymerase gene.[15][16] These mutations alter the pyrophosphate binding site, reducing the affinity of Foscarnet for the enzyme without necessarily compromising the polymerase's primary function.[16] Importantly, HSV strains with DNA polymerase mutations may be resistant to Foscarnet and can also show resistance to Penciclovir, although this is less common.[9][3]
Quantitative Comparison: In Vitro Susceptibility
The in vitro efficacy of antiviral agents is typically quantified by the 50% inhibitory concentration (IC50), the drug concentration required to reduce viral plaque formation by 50%. A lower IC50 value indicates greater potency. Data from studies on clinical isolates demonstrate the clear distinction between these two drugs in the face of common resistance mutations.
| HSV Isolate Type | Resistance Mechanism | Penciclovir IC50 (µg/mL) | Foscarnet IC50 (µg/mL) |
| Acyclovir-Susceptible | Wild-Type TK and DNA Pol | 0.5 - 2.0 | 20 - 60 |
| Acyclovir-Resistant | TK-Deficient/Altered | > 50 (High Resistance)[13][17] | 20 - 60 (Remains Susceptible)[1][17] |
| Foscarnet-Resistant | DNA Polymerase Mutation | 0.5 - 5.0 (Generally Susceptible)[18][19][20] | > 100 (High Resistance)[21] |
| Dual-Resistant | TK and DNA Pol Mutations | > 50 (High Resistance)[1] | > 100 (High Resistance)[1] |
Note: IC50 values are approximate ranges compiled from multiple in vitro studies and can vary based on the specific viral strain and cell line used.
Experimental Protocols
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay remains the gold standard for determining the phenotypic susceptibility of HSV isolates to antiviral drugs.[2]
Objective: To determine the concentration of an antiviral agent that inhibits the formation of viral plaques in a cell monolayer by 50% (IC50).
Methodology:
-
Cell Seeding: Plate susceptible cells (e.g., Vero cells) into 12-well or 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 4 x 10^5 cells/well for 12-well plates).[22] Incubate overnight at 37°C with 5% CO2.
-
Drug Dilution: Prepare serial dilutions of the test compounds (Penciclovir, Foscarnet) in cell culture medium.
-
Viral Inoculation: Aspirate the growth medium from the cell monolayers. Infect the cells with a standardized amount of HSV (e.g., 50-100 plaque-forming units, PFU) and allow the virus to adsorb for 1-2 hours at 37°C.[22][23]
-
Drug Application: Remove the viral inoculum. Add the medium containing the various concentrations of the test compounds to the respective wells. Also include a "virus control" (no drug) and a "cell control" (no virus, no drug).
-
Overlay: Add an overlay medium containing an agent that increases viscosity, such as methylcellulose (e.g., 0.8% final concentration), to restrict viral spread to adjacent cells, thereby ensuring the formation of discrete plaques.[22][24]
-
Incubation: Incubate the plates for 2-4 days at 37°C with 5% CO2, allowing for plaque formation.[22]
-
Staining and Counting: Aspirate the overlay. Fix the cells (e.g., with methanol) and stain with a solution like crystal violet (e.g., 1% crystal violet in 50% ethanol), which stains the cells but leaves the viral plaques unstained.[24][25]
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
References
- 1. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Foscarnet Sodium? [synapse.patsnap.com]
- 5. What is the mechanism of Penciclovir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Penciclovir - Wikipedia [en.wikipedia.org]
- 8. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Foscarnet - Wikipedia [en.wikipedia.org]
- 10. Foscarnet - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. Penciclovir Monograph for Professionals - Drugs.com [drugs.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Penciclovir Susceptibilities of Herpes Simplex Virus Isolates from Patients Using Penciclovir Cream for Treatment of Recurrent Herpes Labialis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Foscarnet treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Herpesvirus resistance to antiviral drugs: a review of the mechanisms, clinical importance and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Absence of rapid selection for acyclovir or penciclovir resistance following suboptimal oral prodrug therapy of HSV-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro activity of penciclovir against clinical isolates of acyclovir-resistant and foscarnet-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 22. 4.4. Plaque Reduction Assay [bio-protocol.org]
- 23. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Plaquing of Herpes Simplex Viruses [jove.com]
- 25. Video: Plaquing of Herpes Simplex Viruses [jove.com]
Validating Penciclovir Sodium's Antiviral Edge Against Mutant HSV Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Herpes Simplex Virus (HSV) strains presents a significant challenge in antiviral therapy. This guide provides an objective comparison of the antiviral activity of Penciclovir Sodium against mutant HSV strains, alongside key alternatives such as Acyclovir, Foscarnet, and Cidofovir. The following sections present supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows to aid in research and development efforts.
Comparative Antiviral Activity
The antiviral efficacy of this compound and its alternatives is critically dependent on the nature of the mutations within the Herpes Simplex Virus. Resistance to nucleoside analogs like Penciclovir and Acyclovir primarily arises from mutations in the viral thymidine kinase (TK) gene, which is essential for their activation. Mutations in the viral DNA polymerase can also confer resistance.
In Vitro Susceptibility of Mutant HSV Strains
The following tables summarize the 50% inhibitory concentrations (IC50) of Penciclovir, Acyclovir, Foscarnet, and Cidofovir against various wild-type and mutant HSV strains, as determined by plaque reduction assays. Lower IC50 values indicate greater antiviral potency.
| Virus Strain | Genotype/Phenotype | Penciclovir IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Foscarnet IC50 (µg/mL) | Cidofovir IC50 (µg/mL) |
| HSV-1 (SC16) | Wild-type | 0.2 - 1.1 | 0.1 - 0.5 | 20 - 100 | Not Reported |
| HSV-2 (333) | Wild-type | 0.8 - 4.2 | 0.3 - 1.8 | 25 - 120 | Not Reported |
| HSV-1 (DM21) | Acyclovir-resistant (TK-deficient) | >100 | >100 | <25 | Not Reported |
| HSV-2 (2P10) | Acyclovir & Foscarnet-resistant (TK gene deletion) | 61 | >100 | >400 | Sensitive |
Data compiled from multiple sources and cell lines (Vero, MRC-5, A549). IC50 values can vary depending on the cell line used.[1][2]
Key Observations:
-
Cross-Resistance: Acyclovir-resistant strains with mutations in the thymidine kinase gene are generally cross-resistant to Penciclovir.[2]
-
DNA Polymerase Mutants: Some Acyclovir-resistant HSV strains with altered DNA polymerase may retain sensitivity to Penciclovir.
-
Alternatives for Resistance: Foscarnet and Cidofovir are effective against many Acyclovir- and Penciclovir-resistant strains because their mechanism of action does not depend on viral thymidine kinase.[2][3] However, resistance to these agents can also emerge through mutations in the viral DNA polymerase.
Mechanism of Action and Resistance
The antiviral activity of Penciclovir is dependent on its selective phosphorylation by viral thymidine kinase in infected cells.
Figure 1. Mechanism of action of Penciclovir.
Resistance to Penciclovir, similar to Acyclovir, primarily occurs through:
-
Thymidine Kinase (TK) Mutations: Loss or alteration of TK activity prevents the initial phosphorylation of the drug, rendering it inactive.
-
DNA Polymerase Mutations: Alterations in the viral DNA polymerase can reduce its affinity for the activated triphosphate form of the drug.
Experimental Protocols
Accurate and reproducible assessment of antiviral activity is paramount. The following are detailed methodologies for two standard assays.
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral drugs.
Figure 2. Plaque Reduction Assay workflow.
Detailed Steps:
-
Cell Culture: Plate susceptible cells (e.g., Vero, MRC-5) in 6- or 12-well plates and grow to confluence.
-
Virus Inoculum: Prepare a stock of the HSV strain to be tested and determine its titer (plaque-forming units per mL).
-
Drug Preparation: Prepare serial dilutions of this compound and other antiviral agents in cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (typically 50-100 PFU per well) for 1-2 hours.
-
Treatment: Remove the virus inoculum and add an overlay medium (containing a substance like methylcellulose to restrict virus spread to adjacent cells) with the various drug concentrations.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator.
-
Staining: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 is determined by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that results in a 50% reduction compared to the virus control (no drug).
Viral Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral agent.
Detailed Steps:
-
Cell Culture and Infection: Similar to the PRA, infect confluent cell monolayers with a known multiplicity of infection (MOI).
-
Treatment: After the adsorption period, wash the cells and add a medium containing serial dilutions of the antiviral drugs.
-
Incubation: Incubate the cultures for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
Virus Harvest: Harvest the cells and supernatant. Subject the cells to freeze-thaw cycles to release intracellular virus.
-
Titration of Progeny Virus: Determine the titer of the harvested virus from each drug concentration by performing a plaque assay on fresh cell monolayers.
-
Data Analysis: The viral yield at each drug concentration is compared to the yield from the untreated control. The concentration that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is then calculated.
HSV Lytic Replication Cycle: A Target for Antiviral Intervention
Understanding the HSV replication cycle is fundamental to appreciating the mechanism of action of antiviral drugs. The lytic cycle involves a cascade of gene expression and protein synthesis, culminating in the production of new virions.
References
- 1. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Resistance Between Penciclovir and Other Nucleoside Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antiviral resistance is a significant challenge in the management of herpesvirus infections. This guide provides an objective comparison of cross-resistance between penciclovir and other nucleoside analogs, supported by experimental data. A fundamental understanding of these resistance profiles is crucial for the development of novel antiviral strategies and for making informed clinical decisions.
Mechanism of Action and Resistance
Penciclovir, and its oral prodrug famciclovir, are synthetic nucleoside analogs of guanine. Their antiviral activity, primarily against herpes simplex virus (HSV) and varicella-zoster virus (VZV), is dependent on a selective activation process within infected cells.[1][2][3][4][5] The key steps involve:
-
Viral Thymidine Kinase (TK) Phosphorylation: Penciclovir is first converted to penciclovir monophosphate by the virus-encoded thymidine kinase. This initial step is critical for its selective action in infected cells.[1][3][5]
-
Cellular Kinase Phosphorylation: Cellular enzymes then further phosphorylate the monophosphate form to penciclovir triphosphate.[1][3][5]
-
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, being incorporated into the growing viral DNA chain and preventing its further elongation.[1][2][3]
Resistance to penciclovir, and by extension cross-resistance to other nucleoside analogs, primarily arises from mutations in two key viral enzymes: thymidine kinase and DNA polymerase.[1][3][4][6]
-
Thymidine Kinase (TK) Mutations: This is the most common mechanism of resistance.[1][6] Mutations in the viral TK gene can lead to an absent, deficient, or altered enzyme that can no longer efficiently phosphorylate penciclovir, thus preventing its activation.[1][3]
-
DNA Polymerase Mutations: Less frequently, mutations in the viral DNA polymerase gene can alter the enzyme's structure, reducing its affinity for penciclovir triphosphate and rendering the drug less effective.[4][6]
Cross-Resistance Profile
Due to their similar mechanism of activation, there is a high degree of cross-resistance between penciclovir and other nucleoside analogs that are also dependent on viral TK for their initial phosphorylation.
Penciclovir and Acyclovir
Acyclovir, another widely used guanosine analog, shares the same activation pathway as penciclovir.[1][4] Consequently, cross-resistance between the two drugs is almost inevitable, particularly when resistance is conferred by mutations in the viral TK gene.[1][3][6] The vast majority of acyclovir-resistant HSV strains, especially those with TK-deficient phenotypes, are also resistant to penciclovir.[1][2][7] However, some rare acyclovir-resistant mutants with altered TK substrate specificity or certain DNA polymerase mutations may retain some sensitivity to penciclovir.[1][4]
Penciclovir and Ganciclovir
Ganciclovir is primarily used for the treatment of cytomegalovirus (CMV) infections. While its activation in CMV-infected cells is mediated by the viral phosphotransferase UL97, in HSV- and VZV-infected cells, it is also a substrate for the viral thymidine kinase.[8][9][10] Therefore, TK-deficient HSV and VZV mutants resistant to penciclovir and acyclovir are typically also cross-resistant to ganciclovir.[8][9]
Non-Nucleoside Analogs: Foscarnet and Cidofovir
Foscarnet and cidofovir represent important therapeutic options for infections caused by penciclovir-resistant herpesviruses. Their mechanisms of action are independent of viral thymidine kinase.
-
Foscarnet: A pyrophosphate analog that directly inhibits viral DNA polymerase at the pyrophosphate-binding site.[4] It does not require phosphorylation for its activity.[4]
-
Cidofovir: A nucleotide analog that is phosphorylated by cellular enzymes to its active diphosphate form, which then inhibits viral DNA polymerase.[4]
Because their activation pathways bypass the viral TK, foscarnet and cidofovir are generally effective against penciclovir- and acyclovir-resistant strains where resistance is due to TK mutations.[3][4][6] However, cross-resistance can occur in the rare instances of DNA polymerase mutations that affect the binding of multiple antiviral agents.[6]
Quantitative Data on Cross-Resistance
The following table summarizes the 50% inhibitory concentrations (IC50) of penciclovir and other antivirals against various herpes simplex virus isolates, highlighting the cross-resistance profiles.
| Virus Isolate | Phenotype | Penciclovir IC50 (µg/mL) | Acyclovir IC50 (µg/mL) | Foscarnet IC50 (µg/mL) | Reference |
| HSV-2 2P10 | Acyclovir-resistant, TK-deficient | 61 | >100 | >400 | [1] |
| Foscarnet-resistant Isolate | DNA polymerase mutant | 79 - 190 | 10 - 38 | - | [11] |
| Acyclovir-susceptible HSV-1 | Wild-type | 0.5 - 0.8 | 0.3 | - | [11] |
| Acyclovir-susceptible HSV-2 | Wild-type | 1.3 - 2.2 | 4.8 | - | [11] |
Experimental Protocols
Plaque Reduction Assay
The gold standard for determining the phenotypic susceptibility of HSV isolates to antiviral drugs is the plaque reduction assay.[3][5]
Objective: To determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayers of a susceptible cell line (e.g., Vero, MRC-5) in multi-well plates.
-
Herpes simplex virus isolate to be tested.
-
Serial dilutions of the antiviral drugs (penciclovir, acyclovir, foscarnet, etc.).
-
Cell culture medium (e.g., DMEM) with and without a semi-solid overlay (e.g., methylcellulose).
-
Staining solution (e.g., crystal violet) to visualize plaques.
Procedure:
-
Cell Seeding: Seed the wells of multi-well plates with a susceptible cell line and allow them to grow to a confluent monolayer.
-
Virus Inoculation: Remove the growth medium and inoculate the cell monolayers with a standardized amount of the virus suspension, sufficient to produce a countable number of plaques. Allow the virus to adsorb for a defined period (e.g., 1-2 hours) at 37°C.
-
Drug Application: Prepare serial dilutions of the antiviral drugs in cell culture medium containing a semi-solid overlay. After the virus adsorption period, remove the inoculum and add the drug-containing overlay medium to the respective wells. Include control wells with no drug.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain them with a solution like crystal violet. The viable cells will take up the stain, while the areas of virus-induced cell death (plaques) will remain clear.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Visualization of Antiviral Action and Resistance
Caption: Mechanism of action and resistance for Penciclovir and other nucleoside analogs.
Conclusion
The extensive cross-resistance between penciclovir and acyclovir is a direct consequence of their shared reliance on viral thymidine kinase for activation. This underscores the importance of understanding the molecular basis of resistance when selecting antiviral therapies. For infections caused by TK-deficient herpesviruses, alternative agents with different mechanisms of action, such as foscarnet and cidofovir, are essential. Continued surveillance of antiviral resistance patterns and the development of novel antivirals that target different viral or cellular proteins are critical for the effective long-term management of herpesvirus infections.
References
- 1. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Acyclovir-Resistant Herpes Simplex Virus Infection in Patients Undergoing Hematopoietic Stem-Cell Transplantation [jhoponline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
Penciclovir Sodium: A Comparative Analysis of Efficacy in Acyclovir-Resistant Herpes Simplex Virus Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of penciclovir sodium against acyclovir-resistant Herpes Simplex Virus (HSV) isolates. The data presented is compiled from peer-reviewed studies to assist researchers and drug development professionals in understanding the therapeutic potential of penciclovir as an alternative treatment for infections caused by acyclovir-resistant HSV.
Executive Summary
Acyclovir has long been the primary therapeutic agent for HSV infections. However, the emergence of acyclovir-resistant HSV strains, particularly in immunocompromised patients, necessitates the evaluation of alternative antiviral agents.[1][2][3] Penciclovir, a guanine analogue similar to acyclovir, has demonstrated significant efficacy against certain acyclovir-resistant HSV isolates. This guide delves into the comparative potency of penciclovir, the underlying mechanisms of action and resistance, and the experimental protocols used to determine antiviral susceptibility.
Mechanism of Action and Resistance
Both penciclovir and acyclovir are prodrugs that require activation by viral thymidine kinase (TK).[1][4] Once in an HSV-infected cell, the viral TK phosphorylates these drugs into their monophosphate forms. Cellular enzymes then further phosphorylate them into their active triphosphate forms. These triphosphates act as competitive inhibitors of viral DNA polymerase, leading to the termination of viral DNA replication.[1][4]
Resistance to acyclovir most commonly arises from mutations in the viral TK gene, which can lead to reduced or absent TK activity.[1][2] Since penciclovir also relies on viral TK for its initial phosphorylation, cross-resistance is common.[2] However, some acyclovir-resistant strains with altered TK substrate specificity or mutations in the DNA polymerase gene may retain susceptibility to penciclovir.[1]
Penciclovir exhibits a higher affinity for HSV TK compared to acyclovir, resulting in more efficient phosphorylation and significantly higher intracellular concentrations of its active triphosphate form.[1] Furthermore, penciclovir triphosphate has a substantially longer intracellular half-life than acyclovir triphosphate, which may contribute to its sustained antiviral activity.[1]
Comparative Efficacy Data
The following tables summarize the 50% inhibitory concentration (IC50) values of penciclovir and acyclovir against various acyclovir-susceptible and acyclovir-resistant HSV isolates as determined by plaque reduction assays. The IC50 is the concentration of the drug required to inhibit viral plaque formation by 50%. Acyclovir resistance is generally defined by an IC50 value of ≥2 µg/mL.[1]
Table 1: In Vitro Susceptibility of Acyclovir-Resistant HSV Isolates to Penciclovir and Acyclovir
| HSV Isolate | Resistance Phenotype | Acyclovir IC50 (µg/mL) | Penciclovir IC50 (µg/mL) | Reference |
| US Survey Isolate 1 | Resistant | 2.4 | 0.34 | [1] |
| US Survey Isolate 2 | Resistant | 3.2 | 0.38 | [1] |
| HSV-2 2P10 | Resistant (TK deficient & DNA Pol mutant) | >100 | 61 | [1] |
| UK Survey Isolate | Resistant (Cross-resistant) | >2 | >2 | [1] |
Note: IC50 values can vary depending on the cell line and specific assay conditions used.[5]
Experimental Protocols
The primary method for determining the in vitro susceptibility of HSV to antiviral drugs is the Plaque Reduction Assay (PRA).[6]
Plaque Reduction Assay (PRA) Protocol
This protocol is a generalized representation based on established methodologies.[7][8][9]
-
Cell Culture Preparation:
-
Virus Inoculation:
-
Antiviral Agent Application:
-
Prepare serial dilutions of penciclovir and acyclovir.
-
After the adsorption period, remove the virus inoculum.
-
Add an overlay medium (e.g., containing methylcellulose) with varying concentrations of the antiviral drugs to the wells.[9]
-
-
Incubation and Plaque Visualization:
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
The IC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and identifying the concentration that results in a 50% reduction.
-
Conclusion
The available data indicates that this compound can be effective against some acyclovir-resistant HSV isolates. This is particularly evident in cases where resistance is not due to a complete lack of viral thymidine kinase activity. The superior pharmacokinetic profile of penciclovir at the cellular level, including more efficient phosphorylation and a longer intracellular half-life of its active metabolite, likely contributes to its efficacy in these instances.[1] For researchers and drug development professionals, these findings underscore the potential of penciclovir as a valuable alternative for treating infections caused by certain acyclovir-resistant HSV strains. Further studies with larger panels of clinical isolates are warranted to fully delineate the spectrum of its activity.
References
- 1. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New strategies against drug resistance to herpes simplex virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance of Herpes Simplex Viruses to Nucleoside Analogues: Mechanisms, Prevalence, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Growth, Purification, and Titration of Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Comparative Analysis of Penciclovir Sodium's Antiviral Activity in MRC-5 and Vero Cell Lines
This guide provides a comparative overview of the antiviral activity of Penciclovir Sodium in two commonly used cell lines in virology research: the human embryonic lung fibroblast cell line MRC-5 and the African green monkey kidney epithelial cell line Vero. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions on cell model selection for in vitro antiviral studies.
Data Presentation: Efficacy of Penciclovir
The antiviral efficacy of Penciclovir is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. The following table summarizes the EC50 values of Penciclovir against various herpesviruses in MRC-5 and Vero cells, based on published experimental data.
| Cell Line | Virus | Assay Method | EC50 (µg/mL) | EC50 (µM) | Reference |
| MRC-5 | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | 0.8 | 3.18 | [1][2] |
| MRC-5 | Herpes Simplex Virus Type 1 (HSV-1) | Viral DNA Inhibition Assay | 0.01 | 0.04 | [1] |
| MRC-5 | Herpes Simplex Virus Type 2 (HSV-2) | Virus Yield Reduction Assay | - | - | [1] |
| Vero | Herpes B Virus | Plaque Reduction Assay | - | 25.3 | [3] |
| Vero | Herpes Simplex Virus Type 1 (HSV-1) | Plaque Reduction Assay | - | - | [4] |
| Vero | Herpes Simplex Virus Type 2 (HSV-2) | Plaque Reduction Assay | - | - | [4] |
Note: Direct comparison of EC50 values should be made with caution due to variations in experimental conditions across different studies, such as the specific virus strain, multiplicity of infection (MOI), and the specific assay used.[4] One study noted that Vero and MRC-5 cells yielded the most discordant 50% inhibitory concentrations (IC50s) for HSV-1 and HSV-2.[4]
Experimental Protocols
The determination of Penciclovir's antiviral activity is commonly performed using a plaque reduction assay (PRA) or a virus yield reduction assay. The following is a generalized protocol for a plaque reduction assay.
Plaque Reduction Assay Protocol
-
Cell Culture: MRC-5 or Vero cells are seeded in 6-well or 12-well plates and cultured until they form a confluent monolayer.
-
Virus Infection: The cell culture medium is removed, and the cell monolayer is washed with a phosphate-buffered saline (PBS) solution. The cells are then infected with a specific multiplicity of infection (MOI) of the virus (e.g., HSV-1 or HSV-2). The virus is allowed to adsorb for 1-2 hours at 37°C.
-
Drug Treatment: After the adsorption period, the virus inoculum is removed. The cell monolayer is then overlaid with a medium (e.g., Eagle's Minimal Essential Medium) containing a gelling agent (like carboxymethyl cellulose or agar) and varying concentrations of this compound.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for the formation of visible viral plaques (typically 2-4 days).
-
Plaque Visualization and Counting: After incubation, the cells are fixed (e.g., with methanol) and stained with a solution like crystal violet, which stains the cells but not the viral plaques. The plaques appear as clear zones against a stained cell monolayer. The number of plaques in each well is then counted.
-
Data Analysis: The percentage of plaque inhibition is calculated for each drug concentration relative to the virus control (no drug). The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Visualizations
Mechanism of Action of Penciclovir
The following diagram illustrates the signaling pathway of Penciclovir's antiviral activity.
Caption: Mechanism of action of Penciclovir.
Experimental Workflow for Plaque Reduction Assay
The diagram below outlines the key steps involved in a typical plaque reduction assay.
Caption: Experimental workflow of a plaque reduction assay.
Conclusion
Both MRC-5 and Vero cells are valuable in vitro models for assessing the antiviral activity of this compound. The choice between these cell lines may depend on the specific virus being studied and the desired experimental endpoint. As evidenced by the compiled data, the susceptibility of herpesviruses to Penciclovir can vary between cell lines, highlighting the importance of selecting an appropriate cell model and consistently using it within a study to ensure the reproducibility and comparability of results. The provided experimental protocol and diagrams offer a foundational understanding for researchers planning to conduct such comparative studies.
References
- 1. Activity of penciclovir in antiviral assays against herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Penciclovir Sodium vs. Famciclovir in Herpesvirus Infections
An objective comparison for researchers and drug development professionals, supported by experimental data.
In the landscape of antiviral therapeutics for herpesvirus infections, particularly those caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), Penciclovir and its prodrug Famciclovir are key players. While both ultimately deliver the same active antiviral agent, Penciclovir, their distinct formulations and routes of administration lead to different in vivo performance characteristics. This guide provides a comprehensive in vivo comparison of Penciclovir Sodium, typically administered parenterally, and Famciclovir, administered orally, to inform preclinical and clinical research decisions.
At a Glance: Key Performance Differences
| Feature | This compound (Parenteral) | Famciclovir (Oral) | Key Takeaway |
| Route of Administration | Intravenous/Subcutaneous | Oral | This compound offers direct systemic delivery, while Famciclovir provides the convenience of oral administration. |
| Bioavailability of Penciclovir | 100% | Approximately 77% after conversion.[1] | Parenteral administration of this compound ensures complete bioavailability of the active drug. |
| Time to Peak Plasma Concentration (Tmax) | Rapid, post-infusion | ~1 hour post-dose | This compound achieves peak plasma levels faster. |
| Clinical Efficacy | Effective in reducing viral replication.[2] | Effective in reducing lesion healing time and viral shedding.[3] | Both are effective, but the choice depends on the required speed of action and clinical setting. |
| Safety Profile | Generally well-tolerated. | Generally well-tolerated; most common adverse events are headache, nausea, and diarrhea.[4] | Famciclovir has a well-documented safety profile from extensive clinical use. |
Deep Dive: Efficacy in Preclinical Models
Direct head-to-head in vivo efficacy studies comparing parenteral this compound and oral Famciclovir are limited. However, data from separate studies in murine models of HSV-1 infection provide valuable insights into their respective potencies.
Penciclovir (Subcutaneous) in HSV-1 Infected Mice
A study investigating the effect of subcutaneously administered Penciclovir in mice intraperitoneally infected with HSV-1 demonstrated a significant protective effect.
Table 1: Efficacy of Subcutaneous Penciclovir in HSV-1 Infected Mice [2]
| Treatment Group (Dose) | Survival Rate (%) | Mean Survival Time (Days) |
| Penciclovir (50 mg/kg/day) | 60% (HSV-1), 75% (HSV-2) | 11.3 ± 3.6 (HSV-1), 12.9 ± 2.8 (HSV-2) |
| Control (Untreated) | 0% | - |
Data derived from a study where treatment was initiated 24 hours post-infection and continued for 5 days.
Famciclovir (Oral) in Feline Herpesvirus Type-1 (FHV-1) Infected Cats
In a study on cats experimentally infected with FHV-1, a model for human herpesvirus infections, oral Famciclovir administration was associated with significant reductions in clinical disease scores and viral shedding.
Table 2: Efficacy of Oral Famciclovir in FHV-1 Infected Cats [1][5]
| Treatment Group | Mean Change in Body Weight (Day 7) | Reduction in Clinical Disease Score |
| Famciclovir (90 mg/kg, TID) | +5% | Significant |
| Lactose (Placebo) | -13% | - |
TID: three times a day. Data indicates that Famciclovir-treated cats gained weight, suggesting better overall health, while the placebo group lost weight.
Pharmacokinetic Profiles: A Tale of Two Routes
The route of administration fundamentally dictates the pharmacokinetic profile of Penciclovir in the body. A study in healthy cats provides a direct comparison of intravenous Penciclovir and oral Famciclovir.
Table 3: Comparative Pharmacokinetics of Penciclovir in Cats [6]
| Parameter | Intravenous Penciclovir (10 mg/kg) | Oral Famciclovir (40 mg/kg) | Oral Famciclovir (90 mg/kg) |
| Cmax (µg/mL) | 18.6 ± 6.5 | 1.34 ± 0.33 | 1.28 ± 0.42 |
| Tmax (hours) | 0.9 ± 0.2 | 2.8 ± 1.8 | 3.0 ± 1.1 |
| Elimination Half-life (hours) | 1.9 ± 0.4 | 4.2 ± 0.6 | 4.8 ± 1.4 |
| Bioavailability of Penciclovir (%) | 100% | 12.5 ± 3.0 | 7.0 ± 1.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.
These data clearly show that intravenous administration of Penciclovir results in a significantly higher peak plasma concentration achieved more rapidly compared to oral Famciclovir. Interestingly, increasing the oral Famciclovir dose from 40 mg/kg to 90 mg/kg did not result in a proportional increase in Cmax, suggesting saturation of the metabolic conversion process.
Mechanism of Action & Metabolism
The antiviral activity of both this compound and Famciclovir relies on the intracellular conversion of Penciclovir to its active triphosphate form, which inhibits viral DNA polymerase.
Caption: Metabolic and activation pathway of Famciclovir and Penciclovir.
Experimental Protocols
In Vivo Efficacy of Subcutaneous Penciclovir in Mice[2]
-
Animal Model: DBA/2 mice.
-
Virus and Inoculation: Mice were infected intraperitoneally with Herpes Simplex Virus type 1 (HSV-1) SC16 strain.
-
Treatment: Penciclovir was administered subcutaneously at doses of 20, 50, 100, and 250 mg/kg/day for 5 days, starting 24 hours after infection.
-
Efficacy Assessment: The primary endpoints were survival rate and mean survival time. Virus titers in peritoneal washings were also measured.
Caption: Experimental workflow for in vivo efficacy testing of Penciclovir.
In Vivo Pharmacokinetics of Intravenous Penciclovir vs. Oral Famciclovir in Cats[6]
-
Animal Model: Healthy adult cats.
-
Study Design: A balanced crossover design was used.
-
Treatments:
-
Intravenous infusion of Penciclovir (10 mg/kg) over 1 hour.
-
Oral administration of Famciclovir at two different doses (40 mg/kg and 90 mg/kg).
-
A washout period was observed between treatments.
-
-
Sample Collection: Blood samples were collected at fixed time points after drug administration.
-
Analysis: Plasma concentrations of Penciclovir were analyzed using liquid chromatography-mass spectrometry (LC-MS) to determine pharmacokinetic parameters.
Caption: Experimental workflow for comparative pharmacokinetic analysis.
Safety and Tolerability
Famciclovir has been extensively studied in clinical trials and has a well-established safety profile. The most commonly reported adverse events are headache, nausea, and diarrhea, which are generally mild to moderate in severity.[4]
Data on the safety of parenteral this compound is less extensive but indicates that it is generally well-tolerated. In a study comparing intravenous Penciclovir with intravenous Acyclovir for the treatment of HSV infections in immunocompromised patients, Penciclovir was found to have an adverse event profile comparable to that of Acyclovir.[7]
Conclusion
The choice between this compound and Famciclovir for in vivo studies and potential clinical applications depends on the specific research question and therapeutic need.
-
This compound (parenteral) offers the advantage of immediate and complete bioavailability of the active compound, Penciclovir. This makes it suitable for studies requiring precise dose-response relationships and for clinical situations where rapid and high plasma concentrations are necessary, such as in severe or systemic infections.
-
Famciclovir (oral) provides the convenience of oral administration and has demonstrated excellent efficacy in various preclinical and clinical settings. Its high oral bioavailability (as Penciclovir) and well-documented safety profile make it a valuable tool for both experimental and therapeutic purposes, particularly for less severe infections or long-term suppressive therapy.
Further direct comparative in vivo studies evaluating both the efficacy and safety of parenteral this compound and oral Famciclovir in the same animal model would be beneficial to provide a more definitive head-to-head comparison. However, the available data clearly delineates their respective pharmacokinetic and efficacy profiles, enabling researchers to make informed decisions based on the specific requirements of their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Famciclovir: review of clinical efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Famciclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Antiviral Discovered to Speed Recovery and Reduce Corneal Disease in Kittens with Herpesvirus | School of Veterinary Medicine [vetmed.ucdavis.edu]
A Comparative Analysis of Penciclovir Sodium for Herpes Simplex Virus Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical and mechanistic comparison of penciclovir, an acyclic guanine nucleoside analogue, with other antiviral agents, primarily acyclovir, for the treatment of herpes simplex virus (HSV) infections. The data presented is compiled from a range of in vitro studies, animal models, and clinical trials to offer an objective overview of its performance.
Mechanism of Action: A Tale of Two Triphosphates
Penciclovir and acyclovir share a similar mechanism of action, requiring initial phosphorylation by viral thymidine kinase (TK) within infected cells.[1][2] This step is crucial for their selective antiviral activity. Cellular kinases then further phosphorylate the monophosphate form into the active triphosphate metabolite.[1][2] This active form, penciclovir triphosphate, competitively inhibits viral DNA polymerase, thereby hindering viral replication.[3][4]
A key differentiator between the two antivirals lies in the stability of their active forms. Penciclovir triphosphate exhibits a significantly longer intracellular half-life (7-20 hours in HSV-infected cells) compared to acyclovir triphosphate (approximately 1 hour).[1][3][4] This prolonged intracellular presence of the active metabolite is believed to contribute to penciclovir's sustained antiviral effect.[3][5]
Mechanism of action of Penciclovir and Acyclovir.
In Vitro Antiviral Activity
The in vitro potency of penciclovir has been evaluated in numerous studies, primarily using plaque reduction assays (PRA) and yield reduction assays (YRA). These assays determine the concentration of the drug required to inhibit viral replication by 50% (IC50).
| Parameter | Penciclovir | Acyclovir | Virus Type | Cell Line | Source |
| IC50 (µg/mL) | 0.5 - 0.8 | 0.5 - 0.8 | HSV-1 (clinical isolates) | Not Specified | [6][7] |
| IC50 (µg/mL) | 1.3 - 2.2 | 1.3 - 2.2 | HSV-2 (clinical isolates) | Not Specified | [6][7] |
| Ki (µM) for DNA Polymerase | 5.8 - 8.5 | 0.07 | HSV-1 & HSV-2 | MRC-5 | [4][8] |
| Intracellular Half-life of Triphosphate | 7 - 20 hours | ~1 hour | HSV-1 & HSV-2 | MRC-5 | [3][4] |
Experimental Protocol: Plaque Reduction Assay (PRA)
The PRA is a standard method for determining the susceptibility of HSV isolates to antiviral agents. The general protocol is as follows:
-
Cell Culture: Confluent monolayers of a suitable cell line (e.g., MRC-5, Vero, A549) are prepared in multi-well plates.[9]
-
Virus Inoculation: The cells are infected with a standardized amount of the herpes simplex virus strain being tested.
-
Drug Application: Serial dilutions of the antiviral agents (penciclovir and acyclovir) are added to the infected cell cultures.
-
Incubation: The plates are incubated to allow for virus replication and plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are stained, and the number of plaques (zones of cell death caused by viral replication) is counted for each drug concentration.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50% compared to the untreated control.[9]
Clinical Efficacy: Topical and Oral Formulations
The clinical performance of penciclovir has been assessed in both its topical form for herpes labialis (cold sores) and as its oral prodrug, famciclovir, for genital herpes and herpes zoster.
Topical Penciclovir vs. Topical Acyclovir for Herpes Labialis
Clinical trials have compared the efficacy of topical penciclovir cream with acyclovir cream in the treatment of recurrent herpes labialis.
| Outcome | Penciclovir 1% Cream | Acyclovir 5% Cream | Study Details | Source |
| Mean Duration of Episode | 4.3 days | 4.8 days | Randomized, double-blind, vehicle-controlled trial | [10] |
| Pain Reduction (Day 3) | Less significant | More significant | Open-label trial, 70 patients | [11][12] |
| Time to Crusting and Pain Resolution | Superior to Acyclovir | Less effective than Penciclovir | Study in 40 patients with >5 recurrences/year |
It is important to note that a systematic review of multiple studies concluded that the efficacy of topical antivirals, including penciclovir and acyclovir, compared to placebo is marginal, shortening the duration of pain by less than 24 hours.[13][14]
Oral Famciclovir vs. Oral Valacyclovir for Genital Herpes
Famciclovir is the oral prodrug of penciclovir, while valacyclovir is the oral prodrug of acyclovir. These prodrugs offer improved oral bioavailability. Comparative studies have evaluated their efficacy in suppressing recurrent genital herpes.
| Outcome | Famciclovir (250 mg bid) | Valacyclovir (500 mg qd) | Study Details | Source |
| Time to First Recurrence | Similar (HR: 1.17) | Similar | 16-week, randomized, double-blind, placebo-controlled trial (320 participants) | [15][16] |
| Time to First Virologically Confirmed Recurrence | Shorter (HR: 2.15) | Longer | 16-week, randomized, double-blind, placebo-controlled trial (320 participants) | [15][16] |
| HSV Detection Rate | 3.2% of days | 1.3% of days (RR: 2.33) | 10-week, randomized, double-blind, placebo-controlled trial (70 participants) | [15][16] |
Another study comparing a single-day famciclovir regimen (1000 mg twice daily) to a 3-day valacyclovir regimen (500 mg twice daily) for recurrent genital herpes found them to have similar efficacy and safety profiles.[17][18] The median time to healing of nonaborted lesions was 4.25 days for famciclovir and 4.08 days for valacyclovir.[17][18]
Typical clinical trial workflow for comparing antiviral therapies.
Resistance Profile
Resistance to penciclovir in HSV is primarily associated with mutations in the viral thymidine kinase (TK) gene.[1][19] These mutations can lead to reduced or absent TK activity, preventing the initial phosphorylation of the drug. Due to the shared activation pathway, most acyclovir-resistant HSV strains are also cross-resistant to penciclovir.[1][20] Resistance due to alterations in the viral DNA polymerase is less common.[1] The prevalence of penciclovir-resistant HSV in immunocompetent individuals is low, estimated to be around 0.19%.[19]
Pharmacokinetics
A comparative overview of the pharmacokinetic properties of penciclovir and acyclovir is essential for understanding their clinical application.
| Parameter | Penciclovir (from Famciclovir) | Acyclovir (from Valacyclovir) | Source |
| Oral Bioavailability | ~77% (as Penciclovir from Famciclovir) | ~55% (as Acyclovir from Valacyclovir) | |
| Cmax (approx.) | 1.6 µg/mL (250 mg Famciclovir) | 1.2 µg/mL (400 mg Acyclovir) | [21] |
| Tmax (approx.) | 1 hour | 2 hours | [21] |
| Plasma Half-life | ~2.3 hours | ~3 hours | [21] |
Conclusion
Penciclovir demonstrates potent in vitro activity against HSV-1 and HSV-2, comparable to that of acyclovir. Its key pharmacological advantage lies in the prolonged intracellular half-life of its active triphosphate form. In clinical practice, topical penciclovir offers a modest benefit in the treatment of herpes labialis, with some studies suggesting superiority over topical acyclovir in certain parameters. The oral prodrug, famciclovir, provides a convenient and effective option for the management of genital herpes, with an efficacy and safety profile similar to that of valacyclovir. The choice between these agents may depend on dosing convenience, cost, and specific clinical scenarios. Both drugs share a similar resistance mechanism, and the prevalence of resistance in the general population remains low.
References
- 1. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Mode of antiviral action of penciclovir in MRC-5 cells infected with herpes simplex virus type 1 (HSV-1), HSV-2, and varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative activity of penciclovir and acyclovir in mice infected intraperitoneally with herpes simplex virus type 1 SC16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activities of penciclovir and acyclovir against herpes simplex virus types 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyclovir Cream for Treatment of Herpes Simplex Labialis: Results of Two Randomized, Double-Blind, Vehicle-Controlled, Multicenter Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. emjreviews.com [emjreviews.com]
- 14. emjreviews.com [emjreviews.com]
- 15. Comparative efficacy of famciclovir and valacyclovir for suppression of recurrent genital herpes and viral shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Penciclovir Susceptibilities of Herpes Simplex Virus Isolates from Patients Using Penciclovir Cream for Treatment of Recurrent Herpes Labialis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [논문]Penciclovir: a review of its spectrum of activity, selectivity, and cross-resistance pattern [scienceon.kisti.re.kr]
- 21. Rapid Viral Expansion and Short Drug Half-Life Explain the Incomplete Effectiveness of Current Herpes Simplex Virus 2-Directed Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Penciclovir Sodium: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Penciclovir Sodium is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals.
This compound, an antiviral agent, requires careful management throughout its lifecycle in a laboratory setting, including its final disposal. Adherence to proper disposal protocols minimizes the risk of environmental contamination and ensures compliance with regulatory standards.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of a spill, prevent the powder from becoming airborne. For spills, collect the material using a method that does not generate dust, such as gently sweeping it into a designated container. Following collection, decontaminate the area with a suitable disinfectant.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should follow a structured process to ensure safety and regulatory compliance. As Penciclovir is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it should be disposed of as non-hazardous pharmaceutical waste.
-
Segregation:
-
Do not mix this compound waste with general laboratory trash or hazardous chemical waste.
-
Segregate solid waste (e.g., unused powder, contaminated gloves, and weigh boats) from liquid waste (e.g., solutions containing this compound).
-
-
Containment of Solid Waste:
-
Containment of Liquid Waste:
-
Collect liquid waste containing this compound in a sealed, shatter-resistant container.
-
Clearly label the container with its contents, including the name "this compound" and its approximate concentration. Do not use abbreviations.[3]
-
Do not dispose of liquid this compound solutions down the drain. Studies have shown that antiviral drugs like Penciclovir can persist in aquatic environments and may pose an ecological risk.[4]
-
-
Decontamination of Labware and Surfaces:
-
All non-disposable labware and surfaces that have come into contact with this compound should be meticulously cleaned.
-
First, clean with a detergent and water to remove any visible residue.[5]
-
Follow this with a disinfection step using an appropriate laboratory disinfectant, such as a 1:100 dilution of bleach, followed by a final rinse with water.[5]
-
-
Final Disposal:
-
Store the sealed waste containers in a designated, secure area until they are collected by a licensed pharmaceutical waste contractor.
-
The final disposal method for non-hazardous pharmaceutical waste is typically high-temperature incineration.[2][6] This method ensures the complete destruction of the active pharmaceutical ingredient.[6]
-
Disposal Data Summary
While specific quantitative disposal limits for this compound are not broadly established, the following table summarizes key logistical and classification information for its proper disposal.
| Parameter | Guideline | Source |
| Waste Classification | Non-Hazardous Pharmaceutical Waste | General pharmaceutical waste guidelines |
| Solid Waste Container | Blue-lidded, labeled "Non-Hazardous Pharmaceutical Waste for Incineration" | [1][2] |
| Liquid Waste Container | Sealed, shatter-resistant, clearly labeled with full chemical name | [3] |
| Primary Disposal Method | High-Temperature Incineration | [2][6] |
| Drain Disposal | Prohibited for liquid solutions | [4] |
Experimental Protocol for Surface Decontamination
This protocol outlines the steps for the effective decontamination of a laboratory benchtop surface following the handling of this compound powder.
-
Preparation: Don appropriate PPE (gloves, lab coat, safety glasses). Prepare a fresh 1:100 dilution of standard household bleach (5.25-6.25% sodium hypochlorite) in water.
-
Initial Cleaning: If any visible powder is present, gently wipe the surface with a disposable towel dampened with a detergent solution. Dispose of the towel in the designated solid pharmaceutical waste container.
-
Disinfection: Liberally apply the 1:100 bleach solution to the entire surface. Ensure the surface remains wet for a contact time of at least 10 minutes.
-
Rinsing: After the required contact time, wipe the surface with a disposable towel dampened with purified water to remove any bleach residue.
-
Drying: Allow the surface to air dry completely or wipe it dry with a clean, disposable towel.
-
Waste Disposal: Dispose of all used towels and any other contaminated disposable materials in the designated solid pharmaceutical waste container.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. nems.nih.gov [nems.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recommendations for Disinfection and Sterilization in Healthcare Facilities | Infection Control | CDC [cdc.gov]
- 6. How to Properly Handle and Dispose of Pharmaceutical Waste [gicmd.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Penciclovir Sodium
Essential Safety Protocols and Disposal Plans for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Penciclovir Sodium, a potent antiviral agent. Adherence to these procedural steps is critical to minimize exposure risk and ensure proper disposal, fostering a culture of safety and responsibility in the laboratory.
Personal Protective Equipment (PPE): A Multi-Layed Defense
When handling this compound in both its solid (powder) and liquid (solution) forms, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE to mitigate exposure risks.
| PPE Category | Handling Solid/Powder this compound | Handling this compound Solutions | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves conforming to ASTM D6978 standards. The outer glove should be changed every 30-60 minutes or immediately upon contamination.[1] | Double-gloving with powder-free nitrile gloves. | Prevents dermal absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. Powder-free gloves are recommended to avoid aerosolization of the drug. |
| Body Protection | Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Cuffs should be tight-fitting. | Disposable, solid-front, fluid-resistant gown. | Protects skin from contact with the active pharmaceutical ingredient (API). Fluid-resistant material is crucial when working with solutions to prevent soak-through. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields or a full-face shield. | Safety glasses with side shields at a minimum; a face shield is recommended to protect against splashes. | Protects mucous membranes of the eyes and face from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Not generally required if handled in a properly functioning chemical fume hood. However, if there is a risk of aerosol generation outside of a fume hood, an N95 respirator should be worn. | Prevents inhalation of fine powder particles, which is a primary route of exposure for solid APIs. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be integrated into all laboratory protocols involving this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, especially the weighing of powder, should occur in a designated area with restricted access, such as a chemical fume hood or a powder containment hood.
-
Ventilation: Ensure adequate ventilation. Handling procedures should be performed in a manner that minimizes the generation of dust and aerosols.[2]
-
Surface Protection: Cover the work surface with disposable, plastic-backed absorbent pads to contain any spills.
2. Handling Solid this compound:
-
Donning PPE: Before handling, don all required PPE as outlined in the table above.
-
Weighing: Use a containment balance enclosure or a chemical fume hood when weighing the powder to prevent airborne dissemination.
-
Transfer: Use tools such as spatulas and weighing paper that are dedicated to this compound handling to avoid cross-contamination.
3. Preparing this compound Solutions:
-
Donning PPE: Wear appropriate PPE for handling solutions, including double gloves, a fluid-resistant gown, and eye/face protection.
-
Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing. If possible, use a closed system for this process.
-
Mixing: Cap and seal containers securely before mixing or vortexing to prevent the release of aerosols.
4. Decontamination and Cleaning:
-
Work Surfaces: At the end of each procedure, decontaminate all work surfaces with a suitable agent. A 2% sodium hypochlorite solution followed by a neutralizing agent like sodium thiosulfate, or 70% isopropyl alcohol can be effective.
-
Equipment: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated.
Disposal Plan: Responsible Waste Management
The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste:
-
All solid waste, including contaminated PPE (gloves, gowns, masks), weighing papers, and absorbent pads, should be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
-
-
Final Disposal:
-
All this compound waste is considered pharmaceutical waste and should be disposed of through a licensed hazardous waste disposal company. The preferred method of destruction for antiviral compounds is high-temperature incineration.[1]
-
Quantitative Data Summary
Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA or ACGIH.[2][3] Therefore, it is imperative to handle this compound with the utmost care, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for exposure.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | Multiple Safety Data Sheets[2][3] |
Visual Workflow for Safe Handling
The following diagrams illustrate the logical workflows for handling solid and solution forms of this compound, as well as the disposal pathway.
Caption: Workflow for Handling Solid this compound.
Caption: Workflow for Handling this compound Solution.
Caption: Disposal Pathway for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
